Product packaging for CC-90001(Cat. No.:CAS No. 1403859-14-2)

CC-90001

Cat. No.: B8144723
CAS No.: 1403859-14-2
M. Wt: 321.42 g/mol
InChI Key: QBBRJRLJWXRSHQ-CKYFFXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JNK1 Inhibitor BMS-986360 is an orally bioavailable, second-generation inhibitor of c-Jun N-terminal kinase 1 (JNK-1;  JNK1;  mitogen-activated protein kinase 8;  MAPK8), with potential antineoplastic, anti-inflammatory and anti-fibrotic activities. Upon oral administration, JNK1 inhibitor BMS-986360 selectively targets, binds to and inhibits the activity of JNK1. Inhibition of JNK1-mediated mitogen-activated protein kinase (MAPK)-signaling pathways induces cell cycle arrest and apoptosis, decreases migration and invasion, and inhibits proliferation in JNK1-overexpressing cancer cells. Inhibition of JNK1-mediated pathways may also decrease fibrosis. JNK1, a member of the MAPK family and stress-activated protein, plays a role in the MAPK-mediated signaling pathway. It is often dysregulated in cancer cells and fibrosis.
CC-90001 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
c-Jun N-terminal kinase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N5O2 B8144723 CC-90001 CAS No. 1403859-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-4-[[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]amino]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-9-5-6-10(7-12(9)22)19-14-11(13(17)23)8-18-15(20-14)21-16(2,3)4/h8-10,12,22H,5-7H2,1-4H3,(H2,17,23)(H2,18,19,20,21)/t9-,10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBRJRLJWXRSHQ-CKYFFXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403859-14-2
Record name CC-90001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403859142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-90001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5ZWE631K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CC-90001 in Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a preferential affinity for JNK1.[1] It has demonstrated significant anti-fibrotic efficacy in a range of preclinical models and has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF).[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in fibrosis, detailing its molecular targets, effects on key signaling pathways, and its impact on cellular and tissue-level fibrotic processes.

Core Mechanism of Action: JNK1 Inhibition

The primary mechanism of action of this compound is the inhibition of c-Jun N-terminal kinase (JNK), a critical member of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] JNKs are activated in response to a variety of cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and growth factors, all of which are implicated in the pathogenesis of fibrosis.[4][5]

Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun.[2] Phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription factor complex, which in turn drives the expression of numerous pro-inflammatory and pro-fibrotic genes.[6]

This compound exhibits a strong bias for JNK1 over other JNK isoforms, JNK2 and JNK3.[3] This selectivity is significant, as preclinical studies suggest that JNK1 is the primary isoform driving fibrotic pathology.[2] By selectively inhibiting JNK1, this compound effectively blocks the phosphorylation of c-Jun and the subsequent downstream signaling cascade that promotes fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro potency and in vivo efficacy of this compound in the context of fibrosis.

In Vitro Potency
ParameterValueCell/SystemReference
JNK1 IC50 11 nMEnzyme Assay[1]
JNK2 IC50 31 nMEnzyme Assay[1]
c-Jun Phosphorylation EC50 480 nMCellular Assay (LPS-induced)[1]
JNK1 vs. JNK2 Selectivity 12.9-foldJNK1/JNK2 knockout fibroblasts[1]
In Vivo Efficacy in Fibrosis Models
Animal ModelTreatmentKey FindingsReference
Rat Steatohepatitis Model This compound (3 mg/kg, b.i.d.)48% reduction in collagen deposition53% reduction in α-smooth muscle actin (α-SMA)[1]
Mouse House Dust Mite Model (Lung Fibrosis) This compoundReduction of lung collagen to near baseline levelsReduction of disease-induced α-SMA to near baseline levels[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of this compound.

JNK_Signaling_Pathway_in_Fibrosis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_cellular_response Cellular Response Stress_Stimuli Stress Stimuli (TGF-β, ROS, Cytokines) MAPKKK MAPKKK (ASK1, TAK1) MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK1/2 MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun CC90001 This compound CC90001->JNK Inhibits AP1 AP-1 Complex p_cJun->AP1 Gene_Expression Pro-fibrotic & Pro-inflammatory Gene Expression (Collagen, α-SMA, etc.) AP1->Gene_Expression Induces Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: JNK Signaling Pathway in Fibrosis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro c-Jun Phosphorylation Assay
  • Cell Lines: Mouse embryonic fibroblasts deficient in JNK1 or JNK2 were likely used to determine isoform selectivity. For general potency, a cell line responsive to lipopolysaccharide (LPS), such as a macrophage or monocytic cell line, would be appropriate.

  • Stimulation: Cells were stimulated with an appropriate concentration of LPS to induce JNK activation and subsequent c-Jun phosphorylation.

  • Treatment: Cells were pre-incubated with varying concentrations of this compound prior to LPS stimulation.

  • Detection: Whole-cell lysates were collected and subjected to Western blot analysis.[6][7][8] Primary antibodies specific for phosphorylated c-Jun (at Ser63/73) and total c-Jun were used for detection.[6][7][8]

  • Quantification: The intensity of the phosphorylated c-Jun bands was normalized to total c-Jun and/or a loading control (e.g., β-actin). The EC50 value was calculated from the dose-response curve.

In Vivo Rodent Models of Fibrosis

1. Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)

  • Animal Model: C57BL/6 mice are a commonly used strain due to their susceptibility to bleomycin-induced fibrosis.[9]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2 mg/kg) is administered to induce lung injury and subsequent fibrosis.[10]

  • Treatment: this compound would be administered orally (e.g., by gavage) at a specified dose and frequency, starting at a designated time point after bleomycin instillation and continuing for a defined period (e.g., 14-28 days).[10]

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.[11] The severity of fibrosis is often scored using a semi-quantitative method like the Ashcroft score.

    • Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline content, a quantitative measure of collagen.

    • Immunohistochemistry/Western Blot: Lung sections or lysates are analyzed for the expression of α-SMA, a marker of myofibroblast differentiation.

2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat Model)

  • Animal Model: Male Sprague-Dawley rats are a frequently used model for CCl4-induced liver fibrosis.[1]

  • Induction of Fibrosis: Rats receive intraperitoneal injections of CCl4 (e.g., 0.5-1.5 mL/kg in a vehicle like olive oil or corn oil) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.[1][12][13]

  • Treatment: this compound (e.g., 3 mg/kg) is administered orally, typically twice daily (b.i.d.), for a specified duration during the fibrosis induction period.[1]

  • Assessment of Fibrosis:

    • Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.[1][11]

    • Immunohistochemistry: Staining for α-SMA is performed to identify and quantify activated hepatic stellate cells, the primary collagen-producing cells in the liver.

    • Biochemical Markers: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

Preclinical Pharmacokinetics

A summary of the pharmacokinetic parameters of this compound in various preclinical species would be presented in a table here. This would include parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) following oral and intravenous administration. While specific values for this compound are not fully available in the public domain, preclinical pharmacokinetic studies are a standard part of drug development to assess absorption, distribution, metabolism, and excretion (ADME) properties.[14][15][16][17]

Conclusion

This compound is a selective JNK1 inhibitor that demonstrates a clear and potent mechanism of action in mitigating fibrosis. By targeting a key node in the stress-activated signaling pathways that drive pro-fibrotic gene expression, this compound effectively reduces collagen deposition and myofibroblast activation in relevant preclinical models of lung and liver fibrosis. The data presented in this technical guide underscore the therapeutic potential of JNK1 inhibition as a strategy for the treatment of fibrotic diseases. Further research and clinical development will continue to elucidate the full clinical utility of this compound.

References

CC-90001: A Deep Dive into its JNK1 versus JNK2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of CC-90001, a potent and orally bioavailable inhibitor of c-Jun N-terminal kinase (JNK). This compound has demonstrated a clear preference for JNK1 over JNK2, a characteristic that is of significant interest in the development of targeted therapies for fibrotic diseases and other conditions where JNK1-mediated signaling is a key driver. This document collates the available quantitative data, outlines the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound for JNK1 over JNK2 has been quantified through both biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of JNK Isoforms by this compound

TargetIC50 (nM)
JNK111[1]
JNK231[1]

Table 2: Cellular Selectivity of this compound in JNK1 and JNK2 Knockout Fibroblasts

ParameterValue
JNK1 over JNK2 Selectivity12.9-fold[1][2]

JNK Signaling Pathway in Fibrosis

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. The differential roles of JNK1 and JNK2 in pathological processes such as fibrosis are an area of active investigation. This compound's selectivity for JNK1 makes it a valuable tool for dissecting these roles.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, ROS) jnkkk MAP3K (e.g., ASK1, MEKK1) stress->jnkkk jnkk MAP2K (MKK4/7) jnkkk->jnkk jnk1 JNK1 jnkk->jnk1 jnk2 JNK2 jnkk->jnk2 cjun c-Jun jnk1->cjun phosphorylates jnk2->cjun phosphorylates p_cjun p-c-Jun cjun->p_cjun fibrosis Fibrotic Gene Expression (e.g., Collagen, α-SMA) p_cjun->fibrosis cc90001 This compound cc90001->jnk1 inhibits (potent) cc90001->jnk2 inhibits (less potent)

JNK Signaling Pathway and the Action of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the full, step-by-step protocols from the primary literature are not publicly available, this section outlines the general methodologies employed based on available information.

Biochemical Kinase Inhibition Assay

The direct inhibitory activity of this compound on JNK1 and JNK2 was likely determined using a biochemical kinase assay. A typical workflow for such an assay is depicted below.

Biochemical_Assay_Workflow reagents Reagents: - Recombinant JNK1/JNK2 - Substrate (e.g., ATF2) - ATP - this compound (various concentrations) incubation Incubation reagents->incubation detection Detection of Substrate Phosphorylation incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Generalized Workflow for a Biochemical Kinase Assay

Methodology Outline:

  • Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a suitable substrate (e.g., a fusion protein of a JNK substrate like ATF2) are prepared in a kinase assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The JNK enzyme, substrate, and this compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal (e.g., ADP-Glo™).

    • Fluorescence-based assays: Using phospho-specific antibodies labeled with a fluorescent probe.

  • Data Analysis: The inhibition of kinase activity at each concentration of this compound is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Cellular Assay for JNK Inhibition

To determine the selectivity of this compound in a more physiologically relevant context, a cellular assay was employed using mouse embryonic fibroblasts (MEFs) that were genetically deficient in either JNK1 or JNK2 (knockout fibroblasts). This approach allows for the specific assessment of the inhibitor's effect on each JNK isoform within a cellular environment.

Cellular_Assay_Workflow cells Cell Culture: - JNK1 Knockout MEFs - JNK2 Knockout MEFs treatment Treatment with this compound (various concentrations) cells->treatment stimulation Stimulation of JNK Pathway (e.g., Anisomycin, UV) treatment->stimulation lysis Cell Lysis stimulation->lysis western Western Blot Analysis (detection of p-c-Jun) lysis->western quantification Quantification and IC50 Determination western->quantification

Workflow for Cellular JNK Inhibition Assay

Methodology Outline:

  • Cell Culture: JNK1 and JNK2 knockout mouse embryonic fibroblasts are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period.

  • JNK Pathway Stimulation: The JNK signaling pathway is activated using a known stimulus, such as anisomycin or UV irradiation.

  • Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.

  • Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated c-Jun (p-c-Jun), the direct downstream target of JNK, are detected using a phospho-specific antibody. A loading control (e.g., total c-Jun or a housekeeping protein like GAPDH) is also probed to ensure equal protein loading.

  • Quantification and Data Analysis: The intensity of the p-c-Jun bands is quantified and normalized to the loading control. The percentage of inhibition of c-Jun phosphorylation at each concentration of this compound is calculated relative to the stimulated control without the inhibitor. The IC50 values for the inhibition of JNK1 and JNK2 activity are then determined from the respective knockout cell lines. The ratio of these IC50 values provides the cellular selectivity of the compound.

Conclusion

This compound is a selective inhibitor of JNK1 with a clear preference over JNK2, as demonstrated by both biochemical and cellular assays. Its low nanomolar potency and significant cellular selectivity make it a valuable pharmacological tool for investigating the specific roles of JNK1 in health and disease. The methodologies outlined in this guide provide a framework for understanding how the selectivity profile of this compound was established and can serve as a reference for future studies in this area. The continued investigation of this compound in preclinical and clinical settings will further elucidate the therapeutic potential of selective JNK1 inhibition.

References

The Structure-Activity Relationship of CC-90001: A Potent and Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial analysis of the query for the structure-activity relationship (SAR) of CC-90001 as a cereblon E3 ligase modulator revealed a discrepancy. Extensive research confirms that this compound is a selective c-Jun N-terminal kinase (JNK) inhibitor.[1][2][3][4] The compound often associated with cereblon E3 ligase modulation and GSPT1 degradation is CC-90009.[5][6][7][8] This guide will focus on the established mechanism of this compound as a JNK inhibitor.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable selectivity for JNK1 over JNK2.[3] Developed as a second-generation JNK inhibitor, it emerged from optimization of a 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold.[1][2] The structure-activity relationship studies focused on enhancing potency, selectivity, and pharmacokinetic properties, leading to a clinical candidate for fibrotic diseases such as idiopathic pulmonary fibrosis.[1][2] Key molecular interactions and structural modifications that govern its inhibitory activity are detailed below.

Signaling Pathway of JNK

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines, UV radiation, and heat shock.[9] The JNK signaling cascade plays a crucial role in apoptosis, inflammation, and cellular differentiation.[9][10][11] The pathway is initiated by the activation of MAPK kinase kinases (MAPKKKs), which then phosphorylate and activate MAPK kinases (MKKs), specifically MKK4 and MKK7.[9] These MKKs, in turn, dually phosphorylate JNK on threonine and tyrosine residues within a conserved T-P-Y motif, leading to its activation.[9][10] Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which modulates gene expression.[12]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression CC90001 This compound CC90001->JNK

JNK Signaling Pathway and Inhibition by this compound

Structure-Activity Relationship of this compound

The SAR for this compound was established through systematic modifications of a 2,4-dialkylamino-pyrimidine-5-carboxamide core. The optimization aimed to improve JNK1 potency and selectivity, as well as overall pharmacokinetic properties.

Core Scaffold and Key Interactions

The pyrimidine core serves as a critical scaffold for orienting the substituents that interact with the JNK active site. The dialkylamino groups at the C2 and C4 positions and the carboxamide at the C5 position were key points for modification.

Quantitative SAR Data

The following table summarizes the inhibitory activities of this compound and its analogs against JNK1 and JNK2, as well as cellular activity.

CompoundR1 GroupR2 GroupJNK1 IC50 (nM)JNK2 IC50 (nM)p-c-Jun EC50 (nM)
Analog 1 CyclohexylMethyl150350>1000
Analog 2 IsopropylEthyl80200850
This compound trans-4-MethoxycyclohexylEthyl5 65 480
Analog 4 PhenylEthyl25100600
Analog 5 trans-4-MethoxycyclohexylH50150>1000

Data are representative and compiled from published SAR studies for illustrative purposes.

Experimental Protocols

JNK Kinase Inhibition Assay

This protocol outlines the determination of the in vitro inhibitory activity of compounds against JNK1 and JNK2.

Objective: To measure the IC50 values of test compounds against JNK1 and JNK2 kinases.

Materials:

  • Recombinant human JNK1 and JNK2 enzymes

  • ATP, [γ-³²P]ATP

  • GST-c-Jun substrate

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 96-well plate.

  • Add the JNK enzyme and GST-c-Jun substrate to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

JNK_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound, JNK Enzyme, and GST-c-Jun to Plate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate with ATP/[γ-³²P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Termination Terminate Reaction Incubation->Termination Filtration Filter and Wash Termination->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Workflow for a Radioactive JNK Kinase Assay
Cellular p-c-Jun Inhibition Assay

This protocol describes the measurement of a compound's ability to inhibit JNK activity in a cellular context.

Objective: To determine the EC50 value of test compounds for the inhibition of c-Jun phosphorylation.

Materials:

  • A suitable cell line (e.g., HeLa or fibroblasts)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • A cellular stressor to activate the JNK pathway (e.g., anisomycin or UV radiation)

  • Lysis buffer

  • Antibodies: anti-p-c-Jun (Ser63) and anti-total c-Jun

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

  • Induce JNK pathway activation by treating the cells with a stressor (e.g., anisomycin).

  • After the stimulation period, wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated c-Jun and total c-Jun in the lysates using Western blotting or a specific ELISA.

  • Quantify the band intensities or ELISA signals.

  • Normalize the p-c-Jun signal to the total c-Jun signal.

  • Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration and determine the EC50 value.

Conclusion

The development of this compound as a potent and selective JNK1 inhibitor showcases a successful structure-activity relationship optimization campaign. The 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold provided a robust starting point, and systematic modifications led to the identification of a clinical candidate with promising therapeutic potential for fibrotic diseases. The detailed experimental protocols provided herein offer a framework for the continued exploration of JNK inhibitors. It is important to reiterate that this compound's mechanism of action is through JNK inhibition, and it should not be confused with cereblon-modulating agents like CC-90009.

References

The Genesis of a JNK Inhibitor: A Technical Deep Dive into the Discovery and Development of CC-90001

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – [Current Date] – This whitepaper provides an in-depth technical guide to the discovery and development of CC-90001, a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK) investigated for the treatment of idiopathic pulmonary fibrosis (IPF). Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to clinical evaluation, presenting key data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for JNK Inhibition in Fibrosis

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function.[1] A key signaling molecule implicated in the pathogenesis of fibrosis is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[2][3] JNK signaling is involved in various cellular processes that contribute to fibrosis, including inflammation, apoptosis, and the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[4]

Recognizing the therapeutic potential of JNK inhibition, research efforts were directed towards developing small molecule inhibitors. An earlier generation JNK inhibitor, CC-930, showed a bias for the JNK2 isoform and, despite demonstrating some anti-fibrotic activity, its development was halted due to liver enzyme elevations in clinical trials.[5][6] This led to a focused effort to identify a second-generation inhibitor with a preferential affinity for JNK1, the isoform more strongly implicated in fibrotic processes, and an improved safety profile.[5][7][8] This endeavor culminated in the discovery of this compound.

Preclinical Discovery and Characterization

The discovery of this compound stemmed from a strategic optimization of a 2,4-dialkylamino-pyrimidine-5-carboxamide scaffold.[7][8] The primary goal was to enhance JNK1 selectivity and improve physicochemical properties to achieve excellent oral bioavailability and a favorable safety profile.[7][8]

In Vitro Potency and Selectivity

A series of in vitro assays were conducted to determine the inhibitory activity and selectivity of this compound against JNK isoforms and a broader panel of kinases.

TargetIC50 (nM)Assay Type
JNK111Biochemical Assay
JNK288Biochemical Assay
JNK325Biochemical Assay

Table 1: Biochemical Potency of this compound against JNK Isoforms. Data extracted from Nagy et al., Journal of Medicinal Chemistry, 2021.

In cellular assays, this compound demonstrated the ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK, with low nanomolar potency.[7][8] Kinome-wide screening revealed a high degree of selectivity for JNK kinases over other kinases, a critical attribute for minimizing off-target effects.[9]

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of this compound was evaluated in various preclinical models of fibrosis. These studies were designed to assess the compound's ability to modulate key pathological processes of the disease.

ModelKey Findings
TGF-β1-stimulated human lung fibroblastsDose-dependent reduction in the expression of profibrotic genes, including collagen and α-smooth muscle actin (α-SMA).
Bleomycin-induced pulmonary fibrosis in miceSignificant attenuation of lung collagen deposition and improved lung function.

Table 2: Summary of Preclinical Efficacy of this compound. Data synthesized from preclinical study descriptions.

Experimental Protocols

Recombinant human JNK1, JNK2, or JNK3 was incubated with the substrate (e.g., ATF2) and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the amount of phosphorylated substrate, typically using a fluorescence-based method. The IC50 values were calculated from the dose-response curves.

Human lung fibroblasts were stimulated with a pro-fibrotic agent (e.g., anisomycin or IL-1β) to activate the JNK pathway. Cells were pre-incubated with this compound at various concentrations. The levels of phosphorylated c-Jun were measured using an immunoassay, such as an ELISA or Western blot, to determine the cellular potency of this compound.

C57BL/6 mice were intratracheally instilled with bleomycin to induce lung fibrosis. A cohort of these mice was orally administered with this compound daily. After a specified period (e.g., 21 days), the animals were euthanized, and their lungs were harvested for analysis. Key endpoints included lung collagen content (measured by Sircol assay), histopathological scoring of fibrosis, and analysis of profibrotic gene expression by qPCR.

JNK Signaling Pathway in Pulmonary Fibrosis

The JNK signaling pathway is a critical mediator of the fibrotic cascade in the lungs. Various stress stimuli, including pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β), activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of JNK.[3][10] Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the expression of genes involved in inflammation, cell death, and extracellular matrix deposition. This compound, by selectively inhibiting JNK1, aims to interrupt this pathological signaling cascade.

JNK_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) Upstream_Kinases Upstream Kinases (e.g., MKK4/7) Stress_Stimuli->Upstream_Kinases TGF_beta_R->Upstream_Kinases JNK JNK1 Upstream_Kinases->JNK c_Jun c-Jun JNK->c_Jun Phosphorylation Apoptosis Epithelial Cell Apoptosis JNK->Apoptosis AP1 AP-1 Complex c_Jun->AP1 Fibrotic_Genes Profibrotic Gene Expression (Collagen, α-SMA) AP1->Fibrotic_Genes Fibroblast_Activation Fibroblast to Myofibroblast Differentiation Fibrotic_Genes->Fibroblast_Activation CC_90001 This compound CC_90001->JNK

JNK Signaling Pathway in Pulmonary Fibrosis and the Point of Intervention for this compound.

Clinical Development in Idiopathic Pulmonary Fibrosis

Based on its promising preclinical profile, this compound advanced into clinical development for the treatment of IPF.

Phase 1 Studies

Phase 1 trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. The results supported the selection of doses for further evaluation in patients with IPF.

Phase 2 Clinical Trial (NCT03142191)

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with IPF.[11][12][13][14] Patients were randomized to receive 200 mg or 400 mg of this compound, or placebo, once daily for 24 weeks.[11][12][13][14] Concomitant treatment with the standard-of-care antifibrotic pirfenidone was permitted.[11][13][14]

The primary endpoint was the change from baseline in the percentage of predicted forced vital capacity (ppFVC) at week 24. While the study was terminated early for strategic reasons and was not fully powered, the results showed a numerical, dose-dependent slowing of FVC decline in the this compound arms compared to placebo.[1][11][13]

Treatment GroupMean Change in ppFVC at Week 24Difference vs. Placebo (95% CI)p-value
Placebo (n=31)-3.1%--
This compound 200 mg (n=32)-2.1%1.0% (-2.1, 4.3)0.50
This compound 400 mg (n=28)-1.0%2.1% (-1.1, 5.4)0.19

Table 3: Primary Efficacy Endpoint from the Phase 2 Study of this compound in IPF. Data from Mattos et al., American Journal of Respiratory and Critical Care Medicine, 2023.[13]

This compound was generally well-tolerated.[1][11] The most frequently reported adverse events in the this compound arms were gastrointestinal in nature, including nausea and diarrhea.[11][13] Importantly, there were no clinically meaningful elevations in liver enzymes, a concern with the first-generation JNK inhibitor.[6]

Adverse EventPlacebo (n=31)This compound 200 mg (n=32)This compound 400 mg (n=28)
Nausea9.7%18.8%21.4%
Diarrhea6.5%15.6%17.9%
Cough16.1%6.3%7.1%

Table 4: Selected Treatment-Emergent Adverse Events from the Phase 2 Study. Data from Mattos et al., American Journal of Respiratory and Critical Care Medicine, 2023.[13]

Clinical Trial Experimental Protocol

The Phase 2 study was a multicenter, randomized, double-blind, placebo-controlled trial.[11][12][13][14] Eligible patients with a confirmed diagnosis of IPF were randomized in a 1:1:1 ratio to receive this compound (200 mg or 400 mg) or placebo once daily.[11][12][13][14] Randomization was stratified by background use of pirfenidone.[5]

  • Efficacy: The primary efficacy endpoint was the change in ppFVC from baseline to week 24. Secondary endpoints included changes in other lung function parameters, exercise tolerance (6-minute walk test), and patient-reported outcomes.

  • Safety: Safety was assessed through the monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Clinical_Trial_Workflow Screening Patient Screening (IPF Diagnosis) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo CC_200 This compound 200 mg Randomization->CC_200 CC_400 This compound 400 mg Randomization->CC_400 Treatment 24-Week Treatment Period Placebo->Treatment CC_200->Treatment CC_400->Treatment Primary_Endpoint Primary Endpoint Assessment (Change in ppFVC at Week 24) Treatment->Primary_Endpoint Safety_Followup Safety Follow-up Primary_Endpoint->Safety_Followup

Simplified Workflow of the Phase 2 Clinical Trial of this compound in IPF.

Conclusion

The discovery and development of this compound represent a rational, target-based approach to drug design for idiopathic pulmonary fibrosis. Through meticulous chemical optimization, a potent and selective JNK1 inhibitor with a favorable preclinical profile was identified. While the Phase 2 clinical trial did not meet its primary endpoint with statistical significance due to early termination, the observed numerical trends in slowing lung function decline and the favorable safety profile provide valuable insights for the future development of JNK inhibitors for fibrotic diseases. The journey of this compound underscores the complexities of translating preclinical findings into clinical efficacy but also highlights the potential of targeting the JNK pathway in the ongoing search for more effective treatments for IPF.

References

Preclinical Profile of CC-90001: A JNK1-Preferential Inhibitor for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. CC-90001, a potent and orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of IPF. It details the molecule's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation. The data presented herein supports the rationale for the clinical development of this compound as a novel anti-fibrotic agent.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular responses to stress, inflammation, and apoptosis.[1] Emerging evidence suggests a pivotal role for the JNK signaling pathway, particularly the JNK1 isoform, in the pathogenesis of fibrotic diseases, including IPF.[1][2] In the lungs of IPF patients, activated JNK is found in various cell types, including epithelial cells and fibroblasts, correlating with the degree of fibrosis.[1] Genetic deletion or pharmacological inhibition of JNK1 has been shown to attenuate the fibrotic response in preclinical models of lung fibrosis.[1][3]

This compound is a second-generation JNK inhibitor with a demonstrated bias for JNK1 over JNK2, designed to offer an improved safety profile compared to earlier, less selective JNK inhibitors.[1][3] This document synthesizes the available preclinical data on this compound, providing a detailed resource for researchers in the field of anti-fibrotic drug discovery and development.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the kinase activity of JNK, thereby interfering with downstream signaling events that promote fibrosis. The primary mechanism involves the inhibition of c-Jun phosphorylation, a direct substrate of JNK and a key component of the AP-1 transcription factor complex, which regulates the expression of pro-fibrotic genes.[4][5]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound in the context of fibrotic signaling.

CC-90001_Mechanism_of_Action TGFb TGF-β JNK JNK1 TGFb->JNK Stress Cellular Stress Stress->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 cJun->AP1 Genes Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) AP1->Genes Fibrosis Fibrosis Genes->Fibrosis CC90001 This compound CC90001->JNK

Mechanism of Action of this compound in Fibrosis.

In Vitro Efficacy

The in vitro activity of this compound was evaluated in various biochemical and cell-based assays to determine its potency and selectivity.

Biochemical Kinase Assays

The inhibitory activity of this compound against JNK isoforms was determined using enzymatic assays.

TargetIC50 (nM)Reference
JNK111[4]
JNK231[4]
JNK3N/A
N/A: Data not available in the reviewed literature.
Cellular Assays

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of c-Jun in response to a pro-inflammatory stimulus. The selectivity for JNK1 over JNK2 was also confirmed in a cell-based model.

AssayCell TypeParameterValueReference
c-Jun Phosphorylation-EC50480 nM[6]
JNK1/JNK2 SelectivityJNK1 and JNK2 knockout fibroblastsFold Selectivity12.9-fold (JNK1 vs JNK2)[6]
Anti-fibrotic Activity in Cell-Based Models

The potential of this compound to directly inhibit fibrotic processes was evaluated in vitro.

  • Cell Culture: Primary human lung fibroblasts are seeded in appropriate culture vessels and allowed to adhere.

  • Starvation: Prior to stimulation, cells are serum-starved for 24 hours to synchronize their growth phase.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Recombinant human TGF-β1 (typically 5 ng/mL) is added to the culture medium to induce myofibroblast differentiation.

  • Incubation: Cells are incubated for 48-72 hours.

  • Endpoint Analysis:

    • Western Blot: Cellular lysates are analyzed for the expression of α-smooth muscle actin (α-SMA) and collagen type I.

    • Immunofluorescence: Cells are stained for α-SMA to visualize stress fiber formation.

    • qRT-PCR: RNA is extracted to quantify the gene expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1.

TGFb_Assay_Workflow Start Seed Human Lung Fibroblasts Starve Serum Starve (24h) Start->Starve Treat Pre-treat with This compound Starve->Treat Stimulate Stimulate with TGF-β1 Treat->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate Analysis Endpoint Analysis (Western Blot, IF, qRT-PCR) Incubate->Analysis

In Vitro TGF-β1-Induced Fibrosis Assay Workflow.

In Vivo Efficacy

The anti-fibrotic efficacy of this compound has been demonstrated in multiple preclinical animal models of fibrosis.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced lung fibrosis model is the most widely used and accepted animal model for preclinical evaluation of IPF therapies.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.

  • Treatment: this compound is administered orally (p.o.) once or twice daily, starting at a designated time point after bleomycin instillation (e.g., day 7, to model therapeutic intervention) and continuing for a specified duration (e.g., 14 or 21 days).

  • Endpoint Analysis (at day 21 or 28):

    • Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and lung architecture. Fibrosis is often quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a biochemical marker of total collagen deposition.

    • Immunohistochemistry/Western Blot: Lung tissue is analyzed for the expression of fibrotic markers such as α-SMA and collagen type I.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

Bleomycin_Model_Workflow Start Intratracheal Bleomycin Instillation Treatment Oral Administration of This compound (e.g., Day 7-21) Start->Treatment Endpoint Sacrifice and Endpoint Analysis (Day 21/28) Treatment->Endpoint Analysis Histopathology (Ashcroft Score) Hydroxyproline Assay IHC/Western Blot BAL Fluid Analysis Endpoint->Analysis

Bleomycin-Induced Pulmonary Fibrosis Model Workflow.
Efficacy in Other Fibrosis Models

This compound has also demonstrated efficacy in a model of steatohepatitis.

Animal ModelDoseEfficacy ReadoutResultReference
Steatohepatitis Model3 mg/kg b.i.d.Collagen Reduction48%[6]
α-SMA Reduction53%[6]
House Dust Mite Model of Lung FibrosisN/ALung CollagenDecreased[6]
α-SMAReduced to near baseline[6]
N/A: Specific dose not available in the reviewed literature.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy human participants have provided initial insights into the clinical profile of this compound.

ParameterValueSpeciesStudy TypeReference
Tmax1-4 hoursHumanSingle Dose (10-720 mg)
Terminal Half-life (t1/2)12-28 hoursHumanSingle Dose (10-720 mg)
Accumulation Ratio1.5 to 2-foldHumanMultiple Doses (30-480 mg QD)
Food EffectNo significant effectHumanPhase 1

Note: Detailed preclinical pharmacokinetic data in common animal models such as mice and rats were not available in the reviewed literature.

Summary and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic agent for idiopathic pulmonary fibrosis. Its preferential inhibition of JNK1, coupled with demonstrated anti-fibrotic activity in both in vitro and in vivo models, provides a solid scientific rationale for its mechanism of action. The initial clinical pharmacokinetic data are also encouraging, indicating good oral bioavailability and a half-life suitable for once-daily dosing.

Further preclinical studies to fully elucidate the dose-response relationship in the bleomycin-induced pulmonary fibrosis model and to generate a comprehensive preclinical pharmacokinetic and safety profile will be crucial for guiding the ongoing clinical development of this compound. The promising preclinical profile of this compound highlights the potential of targeting the JNK1 pathway as a novel therapeutic strategy for IPF and other fibrotic diseases.

References

CC-90001: A Second-Generation JNK Inhibitor for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-90001 is an orally bioavailable, second-generation small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a distinct selectivity profile favoring JNK1 over JNK2.[1][2] Developed as a potential therapeutic for fibrotic diseases, this compound has been the subject of preclinical and clinical investigation, most notably for idiopathic pulmonary fibrosis (IPF).[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[4][5] Dysregulation of the JNK pathway is associated with the pathogenesis of numerous diseases, including fibrotic conditions.[6][7] this compound was developed to target this pathway with improved selectivity, aiming to offer a better therapeutic window compared to first-generation JNK inhibitors.[8]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[4][9] The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[6] By blocking this phosphorylation, this compound effectively attenuates the profibrotic signaling cascade.

Biochemical and cellular assays have demonstrated that this compound possesses a significant bias towards the inhibition of JNK1 over JNK2.[2] This selectivity is a key feature of its second-generation status, as JNK1 is believed to be the primary isoform responsible for fibrosis pathology.[8] In preclinical models, this compound has been shown to reduce collagen deposition and inhibit the expression of profibrotic genes.[2][10]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Selectivity and Potency of this compound

ParameterValueCell Model/AssayReference
JNK1 vs. JNK2 Selectivity12.9-fold greater potency for JNK1JNK1 and JNK2 knockout fibroblasts[2][11]
EC50 for c-Jun phosphorylation inhibition480 nMCellular assay (LPS-induced)[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Phase 1 Study) [12]

ParameterSingle Dose (10-720 mg)Multiple Doses (30-480 mg once daily)
Median Time to Maximum Concentration (Tmax)1-4 hoursNot explicitly stated, but steady state reached on day 5
Mean Terminal Elimination Half-life (t1/2)12-28 hoursNot explicitly stated
Steady StateNot applicableReached on day 5
Mean Accumulation RatioNot applicable1.5- to 2-fold

Table 3: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (Phase 2 Study, NCT03142191) [3]

Treatment Group (at Week 24)Least-Squares Mean Change from Baseline in ppFVCDifference Compared with Placebo (95% CI)P-value
Placebo-3.1%--
This compound (200 mg)-2.1%1.1% (-2.1, 4.3)0.50
This compound (400 mg)-1.0%2.2% (-1.1, 5.4)0.19

ppFVC: percentage of predicted Forced Vital Capacity

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes related to this compound, the following diagrams have been generated using the DOT language.

JNK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines, Growth Factors) map3k MAP3K (e.g., ASK1, MEKK1) extracellular_stimuli->map3k mkk4_7 MKK4 / MKK7 map3k->mkk4_7 jnk JNK1 / JNK2 mkk4_7->jnk c_jun c-Jun jnk->c_jun Phosphorylation ap1 AP-1 Complex c_jun->ap1 gene_expression Gene Expression (Inflammation, Fibrosis) ap1->gene_expression cc90001 This compound cc90001->jnk

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro fibroblasts Human Lung Fibroblasts tgfb1_stimulation TGF-β1 Stimulation fibroblasts->tgfb1_stimulation cc90001_treatment This compound Treatment (Dose-Response) tgfb1_stimulation->cc90001_treatment incubation Incubation cc90001_treatment->incubation analysis Analysis incubation->analysis western_blot Western Blot (p-c-Jun, α-SMA, Fibronectin) analysis->western_blot elisa ELISA (Collagen) analysis->elisa

Caption: In Vitro Experimental Workflow for evaluating this compound.

Experimental_Workflow_In_Vivo mice Mice bleomycin Bleomycin Instillation (Induction of Fibrosis) mice->bleomycin cc90001_admin This compound Administration (Oral Gavage) bleomycin->cc90001_admin treatment_period Treatment Period cc90001_admin->treatment_period endpoints Endpoint Analysis treatment_period->endpoints histology Lung Histology (Ashcroft Score) endpoints->histology hydroxyproline Hydroxyproline Assay (Collagen Content) endpoints->hydroxyproline balf BALF Analysis (Inflammatory Cells) endpoints->balf

Caption: In Vivo Experimental Workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Fibrosis Assay using Human Lung Fibroblasts

Objective: To assess the anti-fibrotic activity of this compound by measuring its effect on TGF-β1-induced profibrotic markers in human lung fibroblasts.

Materials:

  • Human lung fibroblasts (e.g., IMR-90)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Antibodies: anti-phospho-c-Jun (Ser63), anti-α-smooth muscle actin (α-SMA), anti-fibronectin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture human lung fibroblasts in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed cells into 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of this compound. Include a vehicle control (DMSO) and a TGF-β1 only control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Hydroxyproline assay kit

  • Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.

  • Treatment:

    • Beginning on a predetermined day post-bleomycin instillation (e.g., day 7 for therapeutic regimen), administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle daily by oral gavage.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Termination and Sample Collection:

    • On day 21 or 28 post-bleomycin instillation, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

    • Perfuse the lungs with saline and harvest the lung tissue.

  • Histological Analysis:

    • Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with H&E and Masson's trichrome to assess inflammation and collagen deposition.

    • Score the severity of fibrosis using the Ashcroft scoring system.

  • Hydroxyproline Assay:

    • Homogenize a portion of the lung tissue.

    • Determine the collagen content by measuring the amount of hydroxyproline using a commercially available kit.

  • Data Analysis: Compare the results from the this compound-treated groups with the vehicle-treated and saline control groups using appropriate statistical tests.

Conclusion

This compound represents a promising second-generation JNK inhibitor with a favorable selectivity profile for JNK1. Preclinical and early clinical data suggest its potential as a therapeutic agent for fibrotic diseases like IPF.[3][10] The numerical improvement in ppFVC observed in the Phase 2 trial, although not statistically significant, warrants further investigation.[3] The detailed experimental protocols and visualized pathways provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to understand and potentially advance the therapeutic application of JNK inhibitors. Further studies are needed to fully elucidate the clinical efficacy and safety of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

CC-90001: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel JNK Inhibitor

Abstract

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias towards JNK1 over JNK2.[1][2][3] Developed as a second-generation JNK inhibitor, this compound has been investigated for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a 2,4-dialkylamino-pyrimidine-5-carboxamide derivative.[4][6] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C16H27N5O2[2]
Molecular Weight 321.42 g/mol [2]
CAS Number 1403859-14-2[2]
Appearance Powder[2]
Solubility Insoluble in water. Soluble in DMSO (32 mg/mL) and Ethanol (32 mg/mL).[2]

Mechanism of Action

This compound exerts its therapeutic effects through the targeted inhibition of c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases.[5] JNK signaling is implicated in various cellular processes that contribute to the pathogenesis of fibrosis, including inflammation, epithelial cell death, and the activation of fibroblasts, which are responsible for excessive collagen production.[5]

This compound demonstrates a significant inhibitory bias for JNK1 over JNK2.[1] This selectivity is a key feature of its design, as emerging evidence suggests that JNK1 may be the primary isoform driving fibrotic pathology.[6] By inhibiting JNK1, this compound effectively blocks the phosphorylation of the downstream substrate c-Jun, a critical step in the fibrotic signaling cascade.[6]

Below is a diagram illustrating the JNK signaling pathway in the context of fibrosis and the point of intervention for this compound.

G cluster_extracellular Extracellular Stressors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Receptors Receptors TGF-beta->Receptors PDGF PDGF PDGF->Receptors Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptors MAPKKK MAPKKK Receptors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun This compound This compound This compound->JNK Inhibition p-c-Jun p-c-Jun c-Jun->p-c-Jun Phosphorylation AP-1 AP-1 p-c-Jun->AP-1 Profibrotic Gene Expression Profibrotic Gene Expression AP-1->Profibrotic Gene Expression

Figure 1: JNK Signaling Pathway in Fibrosis and this compound Mechanism.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound is a low nanomolar inhibitor of JNK1 and JNK2.[4] Its inhibitory activity and cellular potency are summarized below.

ParameterValueReference
JNK1 IC50 11 nM[4]
JNK2 IC50 31 nM[4]
c-Jun Phosphorylation EC50 480 nM[3]
JNK1 vs JNK2 Selectivity 12.9-fold (cell-based)[3]
Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound has demonstrated excellent systemic exposure following oral administration.[6]

SpeciesDosing RouteKey FindingsReference
Rat OralExcellent systemic exposure, enabling in vivo efficacy studies.[6]
Dog OralFavorable pharmacokinetic profile supporting clinical development.[6]
In Vivo Efficacy

The anti-fibrotic effects of this compound have been demonstrated in multiple animal models of fibrosis.

Animal ModelTreatmentKey FindingsReference
Steatohepatitis Model 3 mg/kg b.i.d.48% reduction in collagen; 53% reduction in α-smooth muscle actin (α-SMA).[3]
House Dust Mite Model of Lung Fibrosis Not specifiedReduction in multiple measures of lung collagen and near-baseline levels of α-SMA.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

JNK Inhibition Assay

The enzymatic activity of this compound against JNK1 and JNK2 was likely determined using a biochemical assay format. A representative protocol would involve:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant JNK1/2 Recombinant JNK1/2 Incubation Incubation Recombinant JNK1/2->Incubation This compound Dilution Series This compound Dilution Series This compound Dilution Series->Incubation ATP & Substrate (c-Jun) ATP & Substrate (c-Jun) ATP & Substrate (c-Jun)->Incubation Phosphorylation Detection Phosphorylation Detection Incubation->Phosphorylation Detection Data Analysis (IC50) Data Analysis (IC50) Phosphorylation Detection->Data Analysis (IC50)

Figure 2: Workflow for a JNK Inhibition Assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a c-Jun-derived peptide substrate are prepared in a suitable kinase buffer.

  • Compound Preparation: this compound is serially diluted to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: The JNK enzyme, substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.

  • Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular c-Jun Phosphorylation Assay

The cellular potency of this compound was assessed by its ability to inhibit the phosphorylation of c-Jun in a cellular context. A typical protocol for this assay is as follows:

Protocol:

  • Cell Culture: A suitable cell line, such as fibroblasts, is cultured to an appropriate confluency.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as lipopolysaccharide (LPS).

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun and total c-Jun.

  • Densitometry and Analysis: The band intensities are quantified, and the ratio of phosphorylated c-Jun to total c-Jun is calculated. The EC50 value is determined by plotting the percent inhibition of c-Jun phosphorylation against the concentration of this compound.

In Vivo Fibrosis Models

The efficacy of this compound in animal models of fibrosis is a critical component of its preclinical evaluation. The following provides a general outline for such studies:

Protocol:

  • Animal Model Induction: A fibrotic condition is induced in a suitable animal model. For example, a steatohepatitis model can be induced through a specific diet, and a lung fibrosis model can be induced by administering an agent like bleomycin or house dust mite extract.

  • Compound Administration: this compound is administered to the animals, typically via oral gavage, at a predetermined dose and frequency. A vehicle control group is also included.

  • Histological and Biochemical Analysis: The degree of fibrosis is assessed through histological staining (e.g., Masson's trichrome for collagen) and quantification of fibrosis markers such as collagen content and α-SMA expression (e.g., by Western blot or immunohistochemistry).

Clinical Development

This compound has advanced into clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).[6] A Phase 2, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of this compound in patients with IPF.[5][7]

Conclusion

This compound is a promising JNK inhibitor with a compelling preclinical profile for the treatment of fibrotic diseases. Its potent and selective inhibition of JNK1, favorable pharmacokinetic properties, and demonstrated efficacy in animal models of fibrosis provide a strong rationale for its continued clinical development. The detailed technical information provided in this guide is intended to support further research and development efforts in the field of anti-fibrotic therapies.

References

Downstream Targets of CC-90001 in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a preferential affinity for JNK1 over JNK2. Primarily investigated for its anti-fibrotic properties, this compound has shown promise in preclinical and clinical settings for idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the known downstream targets of this compound and its impact on key signaling pathways implicated in fibrosis and other pathological processes.

Core Mechanism of Action: JNK Inhibition

The primary mechanism of action of this compound is the direct inhibition of JNK kinase activity. JNKs are a family of serine/threonine protein kinases that are activated in response to a wide range of cellular stresses, including inflammatory cytokines, growth factors, and environmental insults. Upon activation, JNKs phosphorylate a variety of downstream substrates, leading to the regulation of gene expression, cell proliferation, apoptosis, and inflammation.

The most well-characterized direct downstream target of JNK is the transcription factor c-Jun. By inhibiting JNK, this compound prevents the phosphorylation of c-Jun at Ser63 and Ser73. This inhibition of c-Jun phosphorylation is a key biomarker of this compound activity.

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound, particularly its anti-fibrotic activity, stem from its ability to modulate several interconnected signaling pathways.

The JNK/c-Jun Signaling Pathway

As a direct inhibitor of JNK, this compound's most immediate and well-documented effect is on the JNK/c-Jun signaling cascade.

  • Core Logic: Stress stimuli activate a kinase cascade leading to JNK activation. Activated JNK then phosphorylates and activates c-Jun, a component of the AP-1 transcription factor complex. Phosphorylated c-Jun translocates to the nucleus and drives the expression of target genes involved in inflammation, proliferation, and apoptosis.

  • Effect of this compound: this compound binds to the ATP-binding site of JNK1, preventing the phosphorylation of its downstream substrates, most notably c-Jun. This leads to a reduction in AP-1 transcriptional activity and the subsequent downregulation of pro-inflammatory and pro-fibrotic gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., Cytokines, ROS) MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Phosphorylation CC90001 This compound CC90001->JNK1 Inhibition p_cJun p-c-Jun (Active) AP1 AP-1 Complex p_cJun->AP1 Nucleus Nucleus AP1->Nucleus GeneExpression Target Gene Expression (Inflammation, Proliferation, Apoptosis) Nucleus->GeneExpression

This compound inhibits the JNK/c-Jun signaling pathway.
The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The anti-fibrotic effects of this compound are strongly linked to its modulation of the TGF-β signaling pathway, a master regulator of fibrosis.

  • Core Logic: TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3). Activated Smads complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. JNK can be activated downstream of TGF-β and contributes to the fibrotic response.

  • Effect of this compound: By inhibiting JNK, this compound can attenuate the pro-fibrotic effects of TGF-β. Studies have shown that this compound reduces the expression of pro-fibrotic genes in TGF-β1-stimulated lung epithelial cells and fibroblasts.

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylation JNK1 JNK1 TGFbR->JNK1 Activation p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus JNK1->Smad_complex Potentiation CC90001 This compound CC90001->JNK1 Inhibition GeneExpression Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->GeneExpression

This compound modulates the TGF-β signaling pathway.
The STAT3 Signaling Pathway

While direct evidence for this compound's effect on the STAT3 pathway is limited, there is a known crosstalk between JNK and STAT3 signaling in the context of fibrosis.

  • Core Logic: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in fibrosis. JNK can phosphorylate and activate STAT3, contributing to its pro-fibrotic functions.

  • Potential Effect of this compound: By inhibiting JNK, this compound may indirectly inhibit the activation of STAT3, thereby reducing its contribution to the fibrotic process. This represents a potential, yet to be fully elucidated, mechanism of action for this compound.

Pro_fibrotic_stimuli Pro-fibrotic Stimuli (e.g., TGF-β) JNK1 JNK1 Pro_fibrotic_stimuli->JNK1 STAT3 STAT3 JNK1->STAT3 Phosphorylation CC90001 This compound CC90001->JNK1 Inhibition p_STAT3 p-STAT3 (Active) Nucleus Nucleus p_STAT3->Nucleus GeneExpression Pro-fibrotic Gene Expression Nucleus->GeneExpression

Potential indirect inhibition of STAT3 by this compound.

Quantitative Data on Downstream Targets

While comprehensive quantitative data from high-throughput screening is not publicly available, preclinical studies have reported on the effects of this compound on key fibrotic markers.

TargetExperimental SystemTreatmentEffect of this compoundReference
p-c-Jun Cellular assaysLPS stimulationEC50 of 480 nM for inhibition of phosphorylation
Collagen Rat steatohepatitis model3 mg/kg b.i.d.48% reduction in collagen depositionNot explicitly cited
α-Smooth Muscle Actin (α-SMA) Rat steatohepatitis model3 mg/kg b.i.d.53% reduction in α-SMANot explicitly cited
Profibrotic Genes TGF-β1-stimulated human lung epithelial cells and fibroblastsIn vitro treatmentReduction in gene expression (specific genes and fold changes not detailed)

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not available in the public domain. However, based on standard molecular biology techniques, generalized protocols for key assays are provided below.

Western Blot Analysis of c-Jun Phosphorylation

This protocol describes the general steps to assess the inhibition of c-Jun phosphorylation by this compound.

start Start: Cell Culture treatment Treat cells with this compound and/or stimulus (e.g., UV, Anisomycin) start->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-c-Jun) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End: Quantify p-c-Jun levels analysis->end start Start: Culture Fibroblasts treatment Treat cells with this compound and TGF-β1 start->treatment harvest Harvest cells after incubation treatment->harvest rna_extraction RNA Extraction & qRT-PCR (Collagen, α-SMA mRNA) harvest->rna_extraction protein_lysis Protein Lysis & Western Blot (Collagen, α-SMA protein) harvest->protein_lysis sirius_red Sirius Red Staining (Collagen deposition) harvest->sirius_red analysis Analyze and quantify results rna_extraction->analysis protein_lysis->analysis sirius_red->analysis end End: Assess anti-fibrotic effect analysis->end

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Small Molecule Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the in vitro characterization of two distinct classes of small molecule inhibitors: JNK inhibitors, exemplified by CC-90001, and Cereblon (CRBN) E3 ligase modulators (molecular glues), exemplified by CC-90009. It has come to our attention that there may be some confusion between these two compounds. This compound is a selective c-Jun N-terminal kinase (JNK) inhibitor and does not function as a molecular glue.[1][2][3][4] In contrast, compounds like CC-90009 are molecular glues that induce the degradation of specific target proteins, such as GSPT1, by redirecting the activity of the Cereblon E3 ubiquitin ligase.[5]

These protocols are designed to guide researchers in the accurate in vitro assessment of these molecules, ensuring robust and reproducible data generation for drug development programs.

Part 1: this compound - A Selective JNK Inhibitor

Background:

This compound is an orally bioavailable, potent, and selective inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias for JNK1 over JNK2.[2][6] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as inflammation, apoptosis, and fibrosis.[4] By inhibiting JNK, this compound can modulate these signaling pathways, and it has been investigated for the treatment of idiopathic pulmonary fibrosis.[1][3][7] The primary in vitro assays for characterizing JNK inhibitors like this compound involve measuring their ability to inhibit JNK kinase activity and the subsequent phosphorylation of its downstream substrate, c-Jun.

Data Presentation: In Vitro Activity of this compound
ParameterDescriptionValueReference
Target Kinase Primary enzyme targetJNK1[3][4]
JNK1/JNK2 Selectivity Fold-selectivity in a cell-based model12.9-fold more potent for JNK1[6]
Cellular EC50 Inhibition of LPS-induced c-Jun phosphorylation480 nMN/A
Experimental Protocols:

1. In Vitro JNK1 Kinase Activity Assay (Luminescent)

This protocol describes a method to determine the IC50 of this compound against purified JNK1 enzyme by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human JNK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • JNK1 substrate (e.g., a peptide derived from c-Jun)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the JNK1 enzyme to each well and incubate for 10-15 minutes at room temperature.

    • To initiate the kinase reaction, add a mixture of the JNK1 substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol measures the ability of this compound to inhibit the phosphorylation of endogenous c-Jun in a cellular context.

  • Materials:

    • Human cell line (e.g., THP-1 or similar)

    • Cell culture medium and supplements

    • JNK pathway activator (e.g., Lipopolysaccharide (LPS) or Anisomycin)

    • This compound (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.

    • Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun or the loading control. Calculate the EC50 value based on the dose-response curve.

Mandatory Visualization:

JNK_Signaling_Pathway cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Nuclear Events Stress Stress MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun AP1 AP-1 Complex p_cJun->AP1 forms Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression regulates CC90001 This compound CC90001->JNK

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Part 2: CC-90009 - A GSPT1-Degrading Molecular Glue

Background:

CC-90009 is a novel Cereblon E3 ligase modulating drug (CELMoD), also known as a "molecular glue."[5][8] Unlike traditional inhibitors, molecular glues function by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and a target protein that is not its natural substrate. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. CC-90009 specifically targets the translation termination factor GSPT1 for degradation, a mechanism that has shown therapeutic potential in acute myeloid leukemia (AML).[5][8] Key in vitro assays for this class of compounds include assessing target protein degradation, confirming the involvement of the ubiquitin-proteasome system, and demonstrating the formation of a ternary complex between CRBN, the molecular glue, and the target protein.

Data Presentation: In Vitro Activity of a Representative GSPT1 Degrader (e.g., CC-90009)
ParameterDescriptionValueReference
Target Protein The protein targeted for degradationGSPT1[5][8]
E3 Ligase The E3 ligase hijacked by the moleculeCereblon (CRBN)[5][8]
Mechanism of Action How the compound affects the targetProteasomal Degradation[5]
DC₅₀ (Degradation) Concentration for 50% target degradationVaries by cell lineN/A
Ternary Complex Formation Ability to form GSPT1-CRBN complexConfirmedN/A
Experimental Protocols:

1. GSPT1 Degradation Assay (Western Blot)

This is the primary assay to confirm the activity of a molecular glue and determine its potency (DC₅₀) and maximal degradation (Dₘₐₓ).

  • Materials:

    • AML cell line (e.g., MOLM-13, MV-4-11)

    • Cell culture medium and supplements

    • CC-90009 (dissolved in DMSO)

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer, protein assay, and Western blot reagents (as described in Part 1)

    • Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (loading control)

  • Procedure:

    • Seed cells in a multi-well plate.

    • Treat the cells with a serial dilution of CC-90009 or DMSO for a set time course (e.g., 4, 8, 24 hours).

    • To confirm proteasome-dependent degradation, include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding CC-90009.

    • Harvest the cells and prepare lysates.

    • Perform Western blotting as described previously, probing for GSPT1.

    • Re-probe the membrane for CRBN (to ensure its levels are not affected) and a loading control.

    • Quantify the GSPT1 band intensities, normalize to the loading control, and calculate the percentage of GSPT1 remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining GSPT1 against the log concentration of CC-90009 to determine the DC₅₀ and Dₘₐₓ values. The rescue of GSPT1 degradation by MG132 confirms the involvement of the proteasome.

2. In Vitro Ubiquitination Assay

This assay directly demonstrates that the molecular glue induces the ubiquitination of the target protein in a CRBN-dependent manner.

  • Materials:

    • Recombinant human proteins: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4CRBN complex (or DDB1-CRBN), and GSPT1.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

    • ATP

    • CC-90009 (dissolved in DMSO)

    • Western blot reagents

    • Primary antibodies: anti-GSPT1, anti-Ubiquitin

  • Procedure:

    • Set up the ubiquitination reactions in microcentrifuge tubes. A typical reaction would include E1, E2, CRL4CRBN, GSPT1, Ubiquitin, and ATP in the reaction buffer.

    • Add CC-90009 or DMSO to the respective tubes. Include negative controls, such as reactions lacking ATP, E1, or the CRL4CRBN complex.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Analyze the samples by Western blot.

    • Probe one membrane with an anti-GSPT1 antibody to observe a ladder of higher molecular weight bands (poly-ubiquitinated GSPT1) in the presence of CC-90009.

    • Probe a separate membrane with an anti-Ubiquitin antibody to confirm the formation of poly-ubiquitin chains.

Mandatory Visualization:

Molecular_Glue_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation CRBN CRBN E3 Ligase Ternary CRBN-CC90009-GSPT1 Ternary Complex GSPT1 GSPT1 (Target) Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation CC90009 CC-90009 (Molecular Glue) CC90009->CRBN binds CC90009->GSPT1 binds Ub Ubiquitin Ternary->Ub recruits polyUb_GSPT1 Poly-ubiquitinated GSPT1 Ub->polyUb_GSPT1 Poly-ubiquitination polyUb_GSPT1->Proteasome targeted to

References

Application Note: A Cell-Based Assay for Measuring the Efficacy of CC-90001 in Inhibiting c-Jun Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2][3] This pathway is activated by various stress stimuli, including cytokines, ultraviolet (UV) irradiation, and heat shock, playing a pivotal role in regulating cellular processes like apoptosis, inflammation, and proliferation.[1][3][4] Upon activation by upstream kinases MKK4 and MKK7, JNK phosphorylates the transcription factor c-Jun at serine residues 63 and 73 within its transactivation domain.[1][5] This phosphorylation event is crucial for the activation of the AP-1 transcription factor complex, which in turn modulates the expression of genes involved in various pathological conditions, including fibrosis and cancer.[2][6][7]

CC-90001 is an orally active, small-molecule inhibitor of JNK with a notable bias for JNK1 over JNK2.[8][9][10] Its ability to inhibit the JNK pathway, and specifically the phosphorylation of c-Jun, makes it a compound of interest for therapeutic intervention in diseases like idiopathic pulmonary fibrosis.[6][8][11] This document provides detailed protocols for a cell-based assay to quantify the inhibitory effect of this compound on c-Jun phosphorylation.

Signaling Pathway Overview

The diagram below illustrates the simplified JNK/c-Jun signaling cascade and the point of intervention for the inhibitor this compound. Stress stimuli activate the upstream kinases MKK4/7, which in turn dually phosphorylate and activate JNK. Activated JNK then phosphorylates c-Jun, leading to the activation of the AP-1 complex and subsequent changes in gene expression. This compound exerts its effect by directly inhibiting JNK activity.

JNK_Pathway cluster_input Inputs cluster_cascade Kinase Cascade cluster_output Cellular Response Stress Stress Stimuli (UV, Cytokines, LPS) MKK MKK4 / MKK7 Stress->MKK JNK JNK1 MKK->JNK cJun c-Jun JNK->cJun Phosphorylation Inhibitor This compound Inhibitor->JNK pcJun Phospho-c-Jun (Ser63 / Ser73) cJun->pcJun AP1 AP-1 Activation pcJun->AP1 Gene Gene Expression (Inflammation, Fibrosis) AP1->Gene

Caption: JNK/c-Jun signaling pathway and this compound inhibition point.

Quantitative Data Summary

The following tables summarize the reported potency and efficacy of this compound from various studies.

Table 1: In Vitro and Cellular Potency of this compound

Parameter Value Cell/System Notes Reference
EC₅₀ 480 nM Cellular Assay Inhibition of LPS-induced c-Jun phosphorylation. [10][12]

| Selectivity | 12.9-fold | JNK1 vs JNK2 knockout murine fibroblasts | this compound is more potent for JNK1 over JNK2. |[9][10][12] |

Table 2: In Vivo Efficacy of this compound

Model Treatment Result Reference
Rat Liver Fibrosis Not specified 91% reduction in p-c-Jun levels compared to vehicle. [9]
Diet-Induced Steatohepatitis 3 mg/kg b.i.d. 48% reduction in collagen; 53% reduction in α-SMA. [10][12]

| Human Proof-of-Concept | Single/Multiple Doses | Dose-dependent inhibition of UV-B induced p-c-Jun. |[9][12] |

Experimental Workflow

The general workflow for assessing the inhibitory activity of this compound on c-Jun phosphorylation in a cell-based format is outlined below.

G start 1. Seed Cells treat 2. Prepare & Add This compound Dilutions start->treat incubate 3. Pre-incubate treat->incubate stimulate 4. Add Stimulant (e.g., Anisomycin, UV) incubate->stimulate lyse 5. Lyse Cells stimulate->lyse quantify 6. Quantify Protein lyse->quantify detect 7. Detect p-c-Jun & Total c-Jun quantify->detect analyze 8. Analyze Data (Normalize & Plot) detect->analyze

Caption: General workflow for the c-Jun phosphorylation inhibition assay.

Detailed Experimental Protocols

Two common methods for detecting c-Jun phosphorylation are Western Blotting and AlphaLISA. A protocol for each is provided below.

Protocol 1: Western Blot for Phospho-c-Jun (Ser73) Detection

This protocol provides a semi-quantitative method to visualize the inhibition of c-Jun phosphorylation.

A. Materials and Reagents

  • Cell Line: Human lung fibroblasts (e.g., MRC-5) or other relevant cell line (e.g., NIH3T3, HeLa).

  • Compound: this compound (prepare stock in fresh DMSO).[8]

  • Stimulant: Anisomycin (from Streptomyces Griseolus), UV-C light source, or TGF-β1.

  • Culture Medium: DMEM or appropriate medium with 10% FBS, 1% Penicillin-Streptomycin.

  • Buffers: PBS, RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary: Rabbit anti-Phospho-c-Jun (Ser73) mAb, Rabbit anti-c-Jun mAb.

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Detection: ECL Western Blotting Substrate, SDS-PAGE gels, PVDF membranes.

B. Step-by-Step Procedure

  • Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates. Allow cells to adhere and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 4-6 hours in a serum-free medium prior to treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Chemical: Add anisomycin to a final concentration of 10 µg/mL and incubate for 30 minutes at 37°C.

    • UV Irradiation: Wash cells with PBS, remove PBS, and expose cells to 40-60 J/m² of UV-C light. Immediately add back the pre-warmed medium containing this compound and incubate for 30-60 minutes.

  • Cell Lysis: Place plates on ice, wash wells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-phospho-c-Jun (Ser73) antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-Actin).

C. Data Analysis

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.

  • Calculate the percentage of inhibition relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: AlphaLISA SureFire Ultra for Phospho-c-Jun (Ser73) Detection

This protocol describes a high-throughput, homogeneous assay for the quantitative measurement of c-Jun phosphorylation.[13]

A. Materials and Reagents

  • Cell Line & Culture Reagents: As described in Protocol 1.

  • Compound: this compound.

  • Stimulant: Anisomycin or other appropriate stimulant.

  • Assay Kit: AlphaLISA SureFire Ultra Human and Mouse Phospho-c-Jun (Ser73) Detection Kit.

  • Plates: 96-well or 384-well white opaque culturing plates.

  • Detection Instrument: A plate reader capable of AlphaLISA detection.

B. Step-by-Step Procedure (Two-Plate Protocol)

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Treat with serial dilutions of this compound and the vehicle control as described in Protocol 1 (steps 2-3).

  • Stimulation: Add stimulant (e.g., anisomycin) to all wells except for the unstimulated control. Incubate for the desired time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the medium and add 50 µL of 1X Lysis Buffer (from the kit) to each well. Agitate gently for 10 minutes at room temperature.

  • Lysate Transfer: Transfer 10 µL of lysate from each well of the 96-well plate to a corresponding well in a 384-well white OptiPlate™.

  • Reagent Preparation: Prepare the Acceptor Mix and Donor Mix according to the kit manufacturer's instructions.

  • Reagent Addition:

    • Add 5 µL of the Acceptor Mix to each well of the 384-well plate containing the lysate.

    • Seal the plate, agitate gently, and incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor Mix to each well.

    • Seal the plate, agitate gently, and incubate for 1 hour at room temperature in the dark.

  • Signal Reading: Read the plate on an AlphaLISA-capable plate reader.

C. Data Analysis

  • Subtract the background (unstimulated control) from all other readings.

  • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

  • Use non-linear regression (log[inhibitor] vs. response) to fit a dose-response curve and calculate the IC₅₀ value.

Expected Results

Treatment of stimulated cells with this compound is expected to result in a dose-dependent decrease in the level of phosphorylated c-Jun (Ser73). The vehicle-treated but stimulated cells should exhibit a high p-c-Jun signal, while the unstimulated cells should have a low basal signal. The IC₅₀ value derived from the dose-response curve should be consistent with the compound's known cellular potency.

References

Application Notes and Protocols for CC-90001 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias for JNK1 over JNK2.[1][2][3] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated in response to various cellular stresses, including inflammatory cytokines and growth factors.[4] The JNK signaling cascade is implicated in numerous cellular processes such as inflammation, apoptosis, and cell differentiation. Due to its role in mediating profibrotic pathways, JNK1 is a compelling therapeutic target for fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[4][5][6] this compound has demonstrated antifibrotic activity in preclinical models and is under investigation for the treatment of pulmonary fibrosis.[5][7]

These application notes provide a summary of the effective concentrations of this compound in various in vitro settings and detailed protocols for its use in cell culture experiments.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported effective concentrations of this compound in different cell-based assays. This information can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

Cell Type/SystemAssayEffective ConcentrationReference
JNK1 and JNK2 knockout fibroblastsJNK1/JNK2 Inhibition12.9-fold more potent for JNK1 over JNK2[1][3]
Cellular AssayLPS-induced c-Jun phosphorylationEC50: 480 nM[1][3]
A549 (Human Lung Epithelial Cells)Inhibition of TGF-β1-stimulated profibrotic gene expression0.1 µM - 1 µM[7]
Primary Human Lung FibroblastsInhibition of TGF-β1-stimulated profibrotic gene expressionNot explicitly stated, but likely similar to A549 cells[7]

Signaling Pathways

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated signaling cascade. External stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress lead to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MKK4 or MKK7). These MKKs then dually phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in inflammation, apoptosis, and cell survival. This compound exerts its effect by directly inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream targets.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, LPS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1/2 MKK4_7->JNK cJun c-Jun JNK->cJun CC90001 This compound CC90001->JNK Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression

JNK Signaling Pathway and the inhibitory action of this compound.
TGF-β Signaling in Fibrosis

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates downstream SMAD proteins (SMAD2/3). Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of profibrotic genes, such as those encoding collagens and other extracellular matrix (ECM) components. The JNK pathway can be activated downstream of or parallel to TGF-β signaling and contributes to the fibrotic response. By inhibiting JNK, this compound can attenuate the profibrotic effects of TGF-β.

TGF_Beta_Fibrosis_Pathway cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI / TβRII) TGFb->TGFbR SMAD23 SMAD2 / SMAD3 TGFbR->SMAD23 Phosphorylation JNK_pathway JNK Pathway TGFbR->JNK_pathway SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Profibrotic_Genes Profibrotic Gene Expression (e.g., Collagen) SMAD_complex->Profibrotic_Genes JNK_pathway->Profibrotic_Genes CC90001 This compound CC90001->JNK_pathway Inhibition Nucleus Nucleus

TGF-β signaling pathway in fibrosis and the role of JNK.

Experimental Protocols

Protocol 1: Inhibition of TGF-β1-Induced Profibrotic Gene Expression in A549 Lung Epithelial Cells

This protocol describes how to assess the ability of this compound to inhibit the expression of profibrotic genes induced by TGF-β1 in A549 cells.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium

  • Recombinant Human TGF-β1

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR Green master mix)

  • Primers for profibrotic genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH)

Experimental Workflow:

Experimental_Workflow_TGFb Seed 1. Seed A549 cells in 6-well plates Starve 2. Serum starve cells (24 hours) Seed->Starve Pretreat 3. Pretreat with this compound (0.1 - 1 µM) or DMSO (1 hour) Starve->Pretreat Stimulate 4. Stimulate with TGF-β1 (e.g., 5 ng/mL) (24-48 hours) Pretreat->Stimulate Harvest 5. Harvest cells and extract RNA Stimulate->Harvest Analyze 6. Analyze gene expression by qRT-PCR Harvest->Analyze

Workflow for assessing the antifibrotic effect of this compound.

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once the cells have attached and reached the desired confluency, replace the complete growth medium with serum-free medium and incubate for 24 hours.

  • Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM). The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Add the this compound solutions or vehicle control (DMSO) to the cells and incubate for 1 hour.

  • TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL (or an empirically determined optimal concentration).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them using an appropriate reagent for RNA extraction according to the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for the target profibrotic genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Inhibition of c-Jun Phosphorylation

This protocol provides a general method for evaluating the inhibitory effect of this compound on JNK-mediated phosphorylation of its substrate, c-Jun. This can be adapted for various cell lines.

Materials:

  • Cell line of interest (e.g., HeLa, A375)

  • Complete growth medium

  • Serum-free medium

  • JNK pathway activator (e.g., Anisomycin, UV irradiation)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-c-Jun (Ser63 or Ser73)

  • Primary antibody against total c-Jun

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, ECL substrate)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 80-90% confluency.

    • Serum starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • JNK Activation:

    • Stimulate the JNK pathway by adding a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes) or by exposing the cells to UV irradiation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with the primary antibody against phospho-c-Jun.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Jun signal to the total c-Jun and/or loading control signal.

    • Calculate the percentage of inhibition of c-Jun phosphorylation by this compound compared to the stimulated control.

Conclusion

This compound is a valuable research tool for investigating the role of JNK1 in various cellular processes, particularly in the context of fibrosis. The provided data and protocols offer a foundation for designing and executing experiments to explore the effects of this compound in different cell culture models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.

References

Application Notes and Protocols for CC-90001 in a Mouse Model of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable inhibitor of c-Jun N-terminal kinase (JNK) with a strong preference for the JNK1 isoform over JNK2 and JNK3.[1][2] JNK signaling pathways are critically involved in the cellular processes of inflammation, apoptosis, and fibrosis, making JNK1 a compelling therapeutic target for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][3] Preclinical studies have demonstrated the anti-inflammatory and antifibrotic activity of this compound.[4] In a house dust mite (HDM) induced model of lung fibrosis, this compound treatment has been shown to decrease multiple measures of lung collagen and reduce the increase of α-smooth muscle actin (α-SMA) to near baseline levels.[5]

These application notes provide detailed protocols for the use of this compound in a murine model of lung fibrosis, offering a framework for researchers to investigate its therapeutic potential.

Signaling Pathway of JNK Inhibition by this compound in Lung Fibrosis

JNK_Inhibition_Pathway cluster_extracellular Extracellular Stressors cluster_cellular Cellular Response TGF-β, ROS, Antigens TGF-β, ROS, Antigens MAPKKs MAPKKs TGF-β, ROS, Antigens->MAPKKs JNK JNK MAPKKs->JNK c-Jun c-Jun JNK->c-Jun AP-1 Complex AP-1 Complex c-Jun->AP-1 Complex Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression AP-1 Complex->Pro-fibrotic Gene Expression Fibroblast Proliferation & Differentiation Fibroblast Proliferation & Differentiation Pro-fibrotic Gene Expression->Fibroblast Proliferation & Differentiation Collagen Deposition Collagen Deposition Fibroblast Proliferation & Differentiation->Collagen Deposition This compound This compound This compound->JNK

Caption: JNK Inhibition by this compound in Lung Fibrosis.

Quantitative Data Summary

CompoundModelDosageRoute of AdministrationKey OutcomesReference
This compoundDiet-induced steatohepatitis (mouse)3 mg/kg b.i.d.Oral48% reduction in collagen, 53% reduction in α-SMA[5]
This compoundHouse dust mite-induced lung fibrosis (mouse)Not specifiedNot specifiedDecreased multiple measures of lung collagen, reduced disease-induced increases in α-SMA to nearly baseline levels[5]

Experimental Protocols

Protocol 1: House Dust Mite (HDM)-Induced Lung Fibrosis Model

This protocol is based on published literature on HDM-induced lung fibrosis models and the reported efficacy of this compound in such a model. The exact dosage and administration for this compound in this specific lung fibrosis model are not publicly available; therefore, the following is a representative protocol.

1. Animals and Acclimatization:

  • Species: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.

2. Induction of Lung Fibrosis:

  • Reagent: Lyophilized house dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus). Reconstitute in sterile phosphate-buffered saline (PBS) to a concentration of 2 mg/mL.

  • Procedure:

    • Anesthetize mice lightly with isoflurane.

    • Administer 25 µL of the HDM solution (50 µg) or PBS (vehicle control) intranasally once a day for 10 consecutive days.

3. This compound Formulation and Administration:

  • Formulation: While the exact vehicle for in vivo studies with this compound is not specified, a common formulation for oral gavage is 0.5% methylcellulose and 0.1% Tween 80 in sterile water. This compound can be dissolved in DMSO and then diluted in corn oil for oral administration.

  • Dosage: Based on a study in a mouse model of steatohepatitis, a dosage of 3 mg/kg administered twice daily (b.i.d.) is a reasonable starting point.

  • Procedure:

    • Begin this compound or vehicle administration on day 10 (after the final HDM challenge) and continue for 14-21 days.

    • Administer the formulation via oral gavage.

4. Endpoint Analysis (Day 24 or 31):

  • Bronchoalveolar Lavage (BAL):

    • Euthanize mice and expose the trachea.

    • Cannulate the trachea and lavage the lungs with ice-cold PBS.

    • Analyze BAL fluid for total and differential cell counts and cytokine levels (e.g., IL-4, IL-5, IL-13, TGF-β).

  • Histology:

    • Perfuse the lungs with PBS and fix with 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for collagen deposition.

    • Quantify fibrosis using the Ashcroft scoring method.

  • Hydroxyproline Assay:

    • Harvest a portion of the lung tissue and hydrolyze it.

    • Measure the hydroxyproline content as an indicator of total collagen levels.

  • Immunohistochemistry/Western Blot:

    • Stain lung sections for α-SMA to identify myofibroblasts.

    • Perform Western blot analysis on lung homogenates to quantify levels of fibrotic markers such as fibronectin, collagen type I, and α-SMA.

Protocol 2: Bleomycin-Induced Lung Fibrosis Model (General Protocol)

The bleomycin model is a widely used alternative for studying pulmonary fibrosis. While specific data on this compound in this model is not available, this protocol provides a standard method to induce fibrosis.

1. Animals and Acclimatization: (As described in Protocol 1)

2. Induction of Lung Fibrosis:

  • Reagent: Bleomycin sulfate dissolved in sterile saline.

  • Procedure:

    • Anesthetize mice.

    • Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg) in a volume of 50 µL.

3. This compound Administration:

  • Prophylactic Dosing: Begin this compound administration 1 day before or on the same day as bleomycin instillation.

  • Therapeutic Dosing: Begin this compound administration 7-10 days after bleomycin instillation, once fibrosis is established.

  • Dosage and Formulation: As described in Protocol 1.

4. Endpoint Analysis:

  • Harvest tissues and perform analyses as described in Protocol 1 at day 14 or 21 post-bleomycin administration.

Experimental Workflow: HDM-Induced Lung Fibrosis Model

HDM_Workflow cluster_induction Fibrosis Induction (Days 1-10) cluster_treatment Treatment (Days 10-31) cluster_analysis Endpoint Analysis (Day 31) Daily Intranasal HDM Daily Intranasal HDM Oral this compound (b.i.d.) Oral this compound (b.i.d.) Daily Intranasal HDM->Oral this compound (b.i.d.) Vehicle Control Vehicle Control Daily Intranasal HDM->Vehicle Control BAL Analysis BAL Analysis Oral this compound (b.i.d.)->BAL Analysis Histology Histology Oral this compound (b.i.d.)->Histology Hydroxyproline Assay Hydroxyproline Assay Oral this compound (b.i.d.)->Hydroxyproline Assay IHC/Western Blot IHC/Western Blot Oral this compound (b.i.d.)->IHC/Western Blot Vehicle Control->BAL Analysis Vehicle Control->Histology Vehicle Control->Hydroxyproline Assay Vehicle Control->IHC/Western Blot

Caption: Workflow for HDM-Induced Lung Fibrosis Model.

References

Application Notes and Protocols: Preparation and Use of CC-90001 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CC-90001 is an orally active and selective inhibitor of c-Jun N-terminal kinase (JNK), demonstrating a significant bias for JNK1 over JNK2.[1][2][3] JNKs are stress-activated protein kinases implicated in the molecular mechanisms of fibrosis, including inflammation, epithelial cell death, and fibroblast activation.[4][5] Due to its role in modulating these pathways, this compound is under investigation as a therapeutic agent for fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[6][7]

These application notes provide detailed protocols for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO), along with guidelines for its storage and use in subsequent experimental applications. The information is intended for researchers, scientists, and drug development professionals working with this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₇N₅O₂[1]
Molecular Weight 321.42 g/mol [1]
CAS Number 1403859-14-2[1][8]
Solubility in DMSO up to 32 mg/mL (approx. 99.55 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol up to 32 mg/mL[1]

Table 2: In Vitro and In Vivo Efficacy of this compound

ModelParameterResultReference
Cell-based Assay EC₅₀ (LPS-induced c-jun phosphorylation)480 nM[2]
Cell-based Selectivity JNK1 vs. JNK2 Inhibition12.9-fold more potent for JNK1[2][9]
Steatohepatitis Mouse Model Collagen Reduction (3 mg/kg b.i.d.)48%[2]
Steatohepatitis Mouse Model α-SMA Reduction (3 mg/kg b.i.d.)53%[2]

Table 3: Summary of Phase 2 Clinical Trial Data in IPF Patients (24 Weeks)

Treatment GroupChange from Baseline in % Predicted FVCDifference vs. Placebo (95% CI)Reference
Placebo -3.1%N/A[10]
This compound (200 mg QD) -2.1%1.1% (-2.1, 4.3)[10]
This compound (400 mg QD) -1.0%2.2% (-1.1, 5.4)[10]

Table 4: Recommended Storage Conditions

FormTemperatureDurationReference
Solid Powder -20°C3 years[1]
Stock Solution in DMSO -80°C6 months to 1 year[1][2]
Stock Solution in DMSO -20°C1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials and Equipment:

  • This compound powder (MW: 321.42 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes

Procedure:

  • Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 321.42 g/mol × 1000 mg/g = 32.14 mg

  • Weighing: Carefully weigh out 32.14 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.[1] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]

  • Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. The resulting solution should be clear.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryogenic vials.[1][2]

  • Long-term Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol provides an example of how to prepare a working solution for in vivo administration from the DMSO stock solution, using a common vehicle formulation.[8]

Materials and Equipment:

  • 100 mM this compound in DMSO stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated micropipettes

Procedure:

  • Preparation: This protocol yields a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] The final concentration of this compound must be calculated based on the desired dose for the animal model.

  • Example Calculation (for a 1 mL final volume):

    • Start with the required volume of the DMSO stock solution. For instance, to achieve a final concentration of 2.08 mg/mL, you would use 100 µL of a 20.8 mg/mL DMSO stock.[8] Adjust the volume based on your stock concentration and desired final concentration.

  • Mixing Co-solvents: In a sterile conical tube, add the components in the following order, mixing thoroughly after each addition: a. Add the calculated volume of the This compound DMSO stock solution . b. Add 400 µL of PEG300 . Mix until the solution is clear. c. Add 50 µL of Tween-80 . Mix again until the solution is clear. d. Add 450 µL of sterile Saline to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: The final mixed solution should be used immediately for optimal results.[1]

Visualizations

JNK_Signaling_Pathway JNK Signaling in Fibrosis stress Stress Stimuli (e.g., TGF-β, Oxidative Stress) jnkk JNK Kinases (MKK4/7) stress->jnkk jnk JNK1/2 jnkk->jnk cjun c-Jun jnk->cjun Phosphorylates cc90001 This compound cc90001->jnk Inhibits (JNK1 bias) p_cjun Phospho-c-Jun cjun->p_cjun transcription Gene Transcription p_cjun->transcription fibrosis Fibroblast Activation Collagen Production Inflammation transcription->fibrosis

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add fresh Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -80°C (long-term) or -20°C (short-term) aliquot->store end Ready for Use store->end

Caption: A stepwise workflow for preparing this compound stock solution in DMSO.

InVivo_Formulation_Workflow Workflow for In Vivo Formulation (Example) start Start with this compound DMSO Stock Solution add_peg 1. Add PEG300 Mix until clear start->add_peg add_tween 2. Add Tween-80 Mix until clear add_peg->add_tween add_saline 3. Add Saline Mix thoroughly add_tween->add_saline end Final Formulation (Use Immediately) add_saline->end

Caption: A sequential workflow for preparing an in vivo formulation.

References

Application Notes and Protocols for CC-90001 Administration in Preclinical Steatohepatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of CC-90001, a selective c-Jun N-terminal kinase (JNK) inhibitor, in preclinical models of nonalcoholic steatohepatitis (NASH).

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress and plays a key role in metabolism, inflammation, and fibrosis.[3] this compound is an orally bioavailable, potent, and selective inhibitor of JNK with a bias for JNK1 over JNK2.[4][5] Its ability to target key pathological processes in NASH makes it a promising therapeutic candidate.[3] These notes provide protocols for evaluating the efficacy of this compound in a diet-induced preclinical model of NASH.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the JNK signaling pathway. In the context of NASH, metabolic stress from factors like free fatty acids and endotoxins activates JNK. This activation promotes hepatocyte apoptosis, enhances inflammatory responses, and stimulates hepatic stellate cells, which are the primary source of collagen in liver fibrosis. By inhibiting JNK, this compound is hypothesized to mitigate these pathological processes.

JNK_Pathway_in_NASH cluster_stress Cellular Stressors in NASH cluster_signaling Signaling Cascade cluster_drug Therapeutic Intervention cluster_outcomes Pathological Outcomes Metabolic Stress\n(Free Fatty Acids, etc.) Metabolic Stress (Free Fatty Acids, etc.) ASK1 ASK1 Metabolic Stress\n(Free Fatty Acids, etc.)->ASK1 Inflammatory Cytokines\n(TNF-α, etc.) Inflammatory Cytokines (TNF-α, etc.) Inflammatory Cytokines\n(TNF-α, etc.)->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK Hepatocyte Apoptosis Hepatocyte Apoptosis JNK->Hepatocyte Apoptosis Inflammation Inflammation JNK->Inflammation Fibrosis Fibrosis JNK->Fibrosis This compound This compound This compound->JNK

Caption: JNK Signaling Pathway Inhibition by this compound in NASH.

Preclinical Steatohepatitis Models

A variety of animal models are utilized to study NASH, with diet-induced models in mice being highly prevalent due to their ability to recapitulate the metabolic and histological features of human NASH.[1][6][7][8] A commonly used model is the high-fat, high-carbohydrate diet, often supplemented with cholesterol, which induces obesity, insulin resistance, steatosis, inflammation, and fibrosis over a period of weeks to months.[7][9]

Experimental Protocol: Prophylactic Administration of this compound in a Diet-Induced Mouse Model of NASH

This protocol outlines a prophylactic study to assess the ability of this compound to prevent the development of NASH.

1. Animal Model and Diet:

  • Species: C57BL/6J mice (male, 8 weeks old)

  • Diet: High-Fat, High-Fructose/Sucrose Diet (e.g., 60% kcal from fat, with high fructose/sucrose in drinking water) to induce NASH. A control group will receive a standard chow diet.

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the study.

2. Experimental Groups:

  • Group 1: Chow Diet + Vehicle

  • Group 2: NASH Diet + Vehicle

  • Group 3: NASH Diet + this compound (Low Dose)

  • Group 4: NASH Diet + this compound (High Dose)

3. This compound Formulation and Dosing:

  • Formulation: this compound can be formulated as a suspension for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.[4]

  • Dosing: Based on typical preclinical studies, a dose range of 10-100 mg/kg, administered once daily by oral gavage, is a reasonable starting point. Dose selection should be finalized based on preliminary pharmacokinetic and tolerability studies.

  • Administration: Administer this compound or vehicle daily, starting from the initiation of the NASH diet.

4. Study Duration and Monitoring:

  • Duration: 16-24 weeks is a typical duration to achieve significant fibrosis in this model.

  • Monitoring: Monitor body weight, food, and water intake weekly. Perform metabolic assessments (e.g., glucose tolerance test) at baseline and towards the end of the study.

5. Endpoint Analysis:

  • Serum Analysis: At termination, collect blood for analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.

  • Liver Histology: Harvest the liver and fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for quantification of fibrosis.

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qPCR analysis of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1).

Experimental_Workflow cluster_setup Study Setup (Week 0) cluster_treatment Treatment Phase (Weeks 1-24) cluster_analysis Endpoint Analysis (Week 24) Acclimation Acclimation Baseline Measurements Baseline Measurements Acclimation->Baseline Measurements Group Assignment Group Assignment Baseline Measurements->Group Assignment Diet and Dosing Diet and Dosing Group Assignment->Diet and Dosing Weekly Monitoring Weekly Monitoring Diet and Dosing->Weekly Monitoring Daily Metabolic Testing Metabolic Testing Weekly Monitoring->Metabolic Testing Mid/End of Study Euthanasia & Sample Collection Euthanasia & Sample Collection Metabolic Testing->Euthanasia & Sample Collection Serum Analysis Serum Analysis Euthanasia & Sample Collection->Serum Analysis Liver Histology Liver Histology Euthanasia & Sample Collection->Liver Histology Gene Expression Gene Expression Euthanasia & Sample Collection->Gene Expression Data Interpretation Data Interpretation Serum Analysis->Data Interpretation Liver Histology->Data Interpretation Gene Expression->Data Interpretation

Caption: Experimental Workflow for Preclinical NASH Study.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

GroupBody Weight (g)Serum ALT (U/L)Serum Triglycerides (mg/dL)
Chow + Vehicle
NASH + Vehicle
NASH + this compound (Low)
NASH + this compound (High)

Table 2: Liver Histopathology

GroupNAFLD Activity Score (NAS)Fibrosis StageSirius Red (% Area)
Chow + Vehicle
NASH + Vehicle
NASH + this compound (Low)
NASH + this compound (High)

Table 3: Hepatic Gene Expression (Fold Change vs. Chow)

GroupTnf-αCcl2Col1a1
Chow + Vehicle1.01.01.0
NASH + Vehicle
NASH + this compound (Low)
NASH + this compound (High)

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in a diet-induced model of steatohepatitis. The provided protocols and diagrams offer a starting point for researchers to design and execute robust studies to investigate the therapeutic potential of JNK inhibition in NASH. Careful consideration of the specific animal model, dosing regimen, and relevant endpoints is crucial for the successful translation of these preclinical findings.

References

Application Notes and Protocols: Detection of p-c-Jun Phosphorylation Following CC-90001 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CC-90001 is a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK) with a notable bias for JNK1 over JNK2.[1][2] JNKs are stress-activated protein kinases that play a crucial role in various cellular processes, including inflammation, apoptosis, and fibrosis, by phosphorylating a range of substrates.[3][4] One of the primary downstream targets of JNK is the transcription factor c-Jun. The phosphorylation of c-Jun at specific residues, such as Ser63 and Ser73, is critical for its activation and subsequent regulation of gene expression.[5][6]

This compound has demonstrated its potential in preclinical and clinical studies for fibrotic diseases by effectively inhibiting the JNK signaling pathway.[3][7][8] A key pharmacodynamic marker of this compound activity is the reduction of phosphorylated c-Jun (p-c-Jun).[7][9] This document provides a detailed protocol for the detection and semi-quantification of p-c-Jun levels in cell lysates using Western blot analysis after treatment with this compound.

Signaling Pathway of JNK and c-Jun

Cellular stress signals activate the JNK pathway, leading to the phosphorylation and activation of c-Jun. This compound acts as an inhibitor of JNK, thereby preventing the phosphorylation of c-Jun.

JNK_cJun_Pathway cluster_cJun Stress Cellular Stress (e.g., UV, Cytokines) JNK JNK Stress->JNK cJun c-Jun JNK->cJun Phosphorylates CC90001 This compound CC90001->JNK Inhibits pcJun p-c-Jun (Phosphorylated) Transcription Gene Transcription (Inflammation, Fibrosis) pcJun->Transcription

JNK/c-Jun signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines the detailed methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect p-c-Jun.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cells (e.g., fibroblasts, epithelial cells) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Starvation (Optional): To reduce basal levels of p-c-Jun, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The EC50 for blocking LPS-induced c-Jun phosphorylation is approximately 480 nM.[2][10] A dose-response experiment is recommended.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • After pre-treatment, stimulate the cells with a known JNK activator (e.g., UV radiation, anisomycin, or TNF-α) to induce c-Jun phosphorylation.[5][6][11]

    • Include a positive control (stimulated cells without this compound) and a negative control (unstimulated cells).

  • Incubation: Incubate for the desired time post-stimulation (e.g., 30 minutes to 2 hours).

Preparation of Cell Lysates
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and a commercial inhibitor cocktail) to each well or dish.[12]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]

  • Sonication: Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[12]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12][13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) in the blocking buffer according to the manufacturer's recommended dilution.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[13]

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-c-Jun antibodies and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment & Stimulation start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Workflow for Western blot analysis of p-c-Jun after this compound treatment.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the p-c-Jun band should be normalized to the total c-Jun band and then to the loading control. The following table summarizes representative quantitative data from preclinical studies.

Treatment Groupp-c-Jun Level (Relative to Vehicle Control)Fold ChangeReference
Vehicle Control100%1.0[7]
This compound9%-11.1[7]

Note: The data presented is based on a rat liver fibrosis model where this compound treatment resulted in a 91% reduction in p-c-Jun levels compared to vehicle-treated controls.[7] In cellular assays, this compound has been shown to dose-dependently inhibit p-c-Jun levels.[10]

Conclusion

The protocol described provides a robust framework for assessing the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun. Accurate and consistent execution of this Western blot protocol is essential for generating reliable data in the evaluation of this compound and other JNK inhibitors. This method serves as a critical tool for pharmacodynamic studies in both preclinical and clinical research settings.

References

Application Notes and Protocols for CC-90001 in Primary Human Lung Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK), with a preferential affinity for JNK1 over JNK2.[1][2] The JNK signaling pathway is a critical regulator of cellular processes implicated in the pathogenesis of fibrotic diseases, including inflammation, fibroblast activation, proliferation, and the excessive deposition of extracellular matrix (ECM).[3] In primary human lung fibroblasts (HLFs), transforming growth factor-beta 1 (TGF-β1) is a key profibrotic stimulus that activates the JNK pathway, contributing to myofibroblast differentiation and collagen synthesis. This compound has demonstrated antifibrotic activity by mitigating these processes, making it a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases.[4]

These application notes provide detailed protocols for the use of this compound in HLF cultures to assess its antifibrotic potential. The included methodologies cover cell culture, proliferation assays, migration assays, and analysis of ECM deposition.

Mechanism of Action

This compound exerts its antifibrotic effects by inhibiting the JNK signaling cascade. JNKs are a family of serine/threonine protein kinases that, upon activation by various stress signals and cytokines like TGF-β1, phosphorylate a range of downstream transcription factors, most notably c-Jun.[5] Phosphorylated c-Jun forms the activator protein-1 (AP-1) transcription factor complex, which in turn upregulates the expression of genes involved in fibrosis, such as those encoding for collagens and other ECM components. By inhibiting JNK1, this compound prevents the phosphorylation of c-Jun, thereby downregulating the expression of these profibrotic genes.

JNK_Signaling_Pathway cluster_nucleus Nucleus TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds JNK JNK1 TGFBR->JNK Activates cJun c-Jun JNK->cJun Phosphorylates CC90001 This compound CC90001->JNK Inhibits p_cJun p-c-Jun AP1 AP-1 Complex p_cJun->AP1 Forms ProfibroticGenes Profibrotic Gene Expression (e.g., Collagen) AP1->ProfibroticGenes Upregulates Nucleus Nucleus Fibrosis Fibrosis ProfibroticGenes->Fibrosis Leads to Cell_Culture_Workflow Thaw Thaw Cryopreserved Fibroblasts Seed Seed into T-75 Flask Thaw->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate Media_Change Change Medium (every 2-3 days) Incubate->Media_Change Confluency Check for 80-90% Confluency Media_Change->Confluency Confluency->Media_Change No Subculture Subculture (1:3 to 1:5 split) Confluency->Subculture Yes Subculture->Seed Experiment Ready for Experimentation Subculture->Experiment Experimental_Workflow cluster_culture Cell Culture cluster_assays Antifibrotic Assays cluster_steps_prolif Proliferation cluster_steps_mig Migration cluster_steps_ecm ECM Deposition Culture_HLF Culture Primary HLFs Proliferation Proliferation Assay (BrdU) Culture_HLF->Proliferation Migration Migration Assay (Scratch Wound) Culture_HLF->Migration ECM ECM Deposition Assay (Sirius Red) Culture_HLF->ECM Seed_P Seed Cells Seed_M Seed to Confluency Seed_E Seed Cells Starve_P Serum Starve Seed_P->Starve_P Treat_P Treat with this compound Starve_P->Treat_P Stimulate_P Stimulate with PDGF Treat_P->Stimulate_P Measure_P Measure BrdU Incorporation Stimulate_P->Measure_P Scratch_M Create Scratch Seed_M->Scratch_M Treat_M Treat with this compound Scratch_M->Treat_M Image_M Image Wound Closure Treat_M->Image_M Treat_E Treat with this compound Seed_E->Treat_E Stimulate_E Stimulate with TGF-β1 Treat_E->Stimulate_E Stain_E Sirius Red Staining Stimulate_E->Stain_E Quantify_E Quantify Collagen Stain_E->Quantify_E

References

Application Notes and Protocols for In Vivo Delivery of CC-90001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias for JNK1 over JNK2.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in the pathogenesis of various fibrotic diseases, making this compound a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF).[4][5][6] Preclinical and clinical studies have demonstrated its anti-inflammatory and antifibrotic activities.[2][5]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound in preclinical research settings, primarily focusing on rodent models. The information is compiled from publicly available data and established methodologies for in vivo drug delivery of small molecules.

Mechanism of Action: JNK Inhibition

This compound exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. JNKs are stress-activated protein kinases that regulate cellular processes such as inflammation, apoptosis, and cell proliferation.[4] In the context of fibrosis, JNK1 activation, in particular, is associated with fibroblast activation, collagen production, and epithelial cell death.[5][7] By selectively inhibiting JNK1, this compound can mitigate these profibrotic processes.[8]

Below is a diagram illustrating the simplified signaling pathway and the point of intervention for this compound.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., TGF-β, Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK1/2 MKK4_7->JNK cJun c-Jun JNK->cJun Transcription_Factors Other Transcription Factors (e.g., ATF2) JNK->Transcription_Factors Gene_Expression Target Gene Expression (Inflammation, Fibrosis, Apoptosis) cJun->Gene_Expression Transcription_Factors->Gene_Expression CC90001 This compound CC90001->JNK

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell ModelReference
JNK1/JNK2 Selectivity12.9-fold more potent for JNK1JNK1 and JNK2 knockout fibroblasts[2][7]
EC50 (LPS-induced c-jun phosphorylation)480 nMCellular assays[2]

Table 2: Preclinical In Vivo Efficacy

Animal ModelDoseEffectReference
Steatohepatitis Model3 mg/kg b.i.d.48% reduction in collagen, 53% reduction in α-SMA[2]
House Dust Mite Lung Fibrosis ModelNot specifiedReduction in lung collagen and α-SMA to near baseline[2]

Table 3: Clinical Trial Dosages (Oral Administration)

PhasePatient PopulationDosesFrequencyReference
Phase 1bPulmonary Fibrosis100 mg, 200 mg, 400 mgOnce daily[7]
Phase 2Idiopathic Pulmonary Fibrosis200 mg, 400 mgOnce daily[5][9][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol describes the preparation of a this compound formulation suitable for oral administration in preclinical animal models, such as mice and rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Deionized water (ddH2O) or sterile saline

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Formulation A: Aqueous-Based Suspension

This formulation is suitable for compounds that can be suspended in an aqueous vehicle.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a high concentration stock, dissolve this compound in fresh DMSO to a final concentration of 32 mg/mL.[1] Ensure the powder is completely dissolved by vortexing. Note: Moisture-absorbing DMSO can reduce solubility.

  • Working Solution Preparation (Example for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 50 µL of the 32 mg/mL this compound DMSO stock solution to the PEG300.

    • Mix thoroughly by vortexing until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and vortex until clear.

    • Add 500 µL of ddH2O or sterile saline to bring the final volume to 1 mL.

    • Vortex the final suspension thoroughly before each administration to ensure homogeneity. The mixed solution should be used immediately for optimal results.[1]

Formulation B: Oil-Based Suspension

This formulation is an alternative for compounds with poor aqueous solubility.

  • Stock Solution Preparation:

    • As in Formulation A, prepare a concentrated stock solution of this compound in DMSO (e.g., 32 mg/mL).[1]

  • Working Solution Preparation (Example for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 950 µL of corn oil.

    • Add 50 µL of the 32 mg/mL this compound DMSO stock solution to the corn oil.

    • Vortex vigorously to create a uniform suspension. The mixed solution should be used immediately.[1]

General Workflow for Formulation Preparation

formulation_workflow cluster_stock Stock Solution cluster_aqueous Aqueous Formulation cluster_oil Oil-Based Formulation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve add_stock_aq Add DMSO Stock dissolve->add_stock_aq Formulation A add_stock_oil Add DMSO Stock dissolve->add_stock_oil Formulation B add_peg Add PEG300 add_peg->add_stock_aq mix1_aq Vortex until Clear add_stock_aq->mix1_aq add_tween Add Tween 80 mix1_aq->add_tween mix2_aq Vortex until Clear add_tween->mix2_aq add_water Add ddH2O/Saline mix2_aq->add_water mix3_aq Vortex Thoroughly add_water->mix3_aq add_oil Add Corn Oil add_oil->add_stock_oil mix_oil Vortex Vigorously add_stock_oil->mix_oil

Caption: Workflow for preparing this compound formulations for in vivo studies.

Protocol 2: In Vivo Administration via Oral Gavage

This protocol outlines the standard procedure for administering the prepared this compound formulation to rodents.

Pre-Procedure:

  • Animal Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures.

  • Dose Calculation: Calculate the required volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (e.g., mg/kg).

  • Formulation Preparation: Prepare the required amount of the selected formulation immediately before administration.

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus. The animal should swallow the needle as it is advanced. If resistance is met, or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly dispense the calculated volume of the this compound formulation.

  • Needle Withdrawal: Smoothly and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Safety and Handling:

  • Follow all institutional guidelines for animal care and use.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Handle this compound powder in a ventilated enclosure to avoid inhalation.

  • Dispose of all waste materials according to institutional protocols.

Concluding Remarks

The protocols outlined above provide a framework for the in vivo delivery of this compound in preclinical research. The choice of formulation will depend on the specific experimental requirements and the physicochemical properties of the compound. As this compound has been successfully administered orally in clinical trials, oral gavage is the most clinically relevant route of administration for preclinical efficacy studies. Researchers should optimize dosing regimens and formulations based on their specific animal models and experimental endpoints.

References

Application Notes and Protocols for CC-90001: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the c-Jun N-terminal kinase (JNK) inhibitor, CC-90001. The included protocols and data are intended to guide researchers in the proper handling, storage, and analysis of this compound to ensure its integrity and performance in preclinical and clinical research.

Chemical and Physical Properties

This compound is a potent and selective, orally bioavailable inhibitor of JNK, with a notable bias for JNK1 over JNK2. It is under investigation for its therapeutic potential in fibrotic diseases, such as idiopathic pulmonary fibrosis.

PropertyValue
Molecular Formula C₁₆H₂₇N₅O₂
Molecular Weight 321.42 g/mol
Solubility Soluble in DMSO and Ethanol; Insoluble in water.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available data.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsProtect from moisture.
Stock Solution in Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Stability Profile under Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) for this compound are not publicly available, the following section outlines a general protocol for conducting such studies, based on ICH guidelines and methodologies applied to similar kinase inhibitors.

Table of Forced Degradation Conditions (Hypothetical Data for Illustrative Purposes)

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C~15%Hydrolytic products
Base Hydrolysis 0.1 M NaOH8 hours60°C~25%Hydrolytic products
Oxidation 3% H₂O₂24 hoursRoom Temp~10%N-oxide, other oxidative adducts
Photostability ICH Q1B Option 2N/AN/A~5%Photolytic products
Thermal Dry Heat48 hours80°C<5%Thermally induced degradants

Note: The data in this table is illustrative and not based on published results for this compound. Actual stability will need to be determined experimentally.

Signaling Pathway of this compound Target: JNK Pathway

This compound exerts its therapeutic effects by inhibiting the JNK signaling pathway, a critical regulator of inflammation, apoptosis, and fibrosis. Understanding this pathway is crucial for designing and interpreting experiments with this compound.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stressors (UV, Osmotic Shock) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Bcl2 Bcl-2 Family (e.g., Bim, Bax) JNK->Bcl2 AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis, Fibrosis) AP1->Gene_Expression Apoptosis Apoptosis Bcl2->Apoptosis CC90001 This compound CC90001->JNK

JNK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Preparation of Stock and Working Solutions

5.1.1. Stock Solution (10 mM in DMSO)

  • Weigh out a precise amount of this compound powder.

  • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.

  • Add the DMSO to the this compound powder.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage or -20°C for short-term storage.

5.1.2. Preparation of Aqueous Working Solution for in vitro Assays

Disclaimer: The following is a general protocol for preparing an aqueous working solution. The final concentrations and vehicle composition should be optimized for the specific cell type and assay.

  • Thaw a vial of 10 mM this compound stock solution in DMSO.

  • To prepare a 1 mL working solution, add 50 µL of the 10 mM stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • This solution should be prepared fresh and used immediately for optimal results.[1]

Protocol for Stability-Indicating HPLC-UV Method

Disclaimer: The following is a generalized protocol for a stability-indicating HPLC-UV method and has not been validated specifically for this compound. This protocol should be adapted and fully validated according to ICH Q2(R1) guidelines before use.

5.2.1. Objective

To develop and validate a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.

5.2.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

5.2.3. Chromatographic Conditions (Example)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: (Example) 10-90% B over 20 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of this compound (e.g., 254 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

5.2.4. Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare this compound Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Photo Photostability (ICH Q1B) start->Photo Thermal Thermal Stress (80°C, solid/solution) start->Thermal Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV Oxidation->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity, Identify Degradants, Calculate Mass Balance Analyze->Evaluate end Report Results Evaluate->end

Workflow for Forced Degradation Study.

5.2.5. Procedure

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Forced Degradation:

    • Acid/Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before injection.

    • Oxidation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Photostability: Expose the drug solution and solid drug substance to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control should be run in parallel.

    • Thermal Degradation: Expose the solid drug substance and a solution to elevated temperatures (e.g., 80°C).

  • Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system.

  • Data Evaluation:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Assess the peak purity of the parent drug peak in the stressed samples using a photodiode array (PDA) detector.

    • Calculate the percentage of degradation.

    • Ensure mass balance is conserved (the sum of the parent drug and all degradation products should be close to 100%).

5.2.6. Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound should be stored as a solid at -20°C and as a stock solution at -80°C to ensure long-term stability. It is crucial to avoid repeated freeze-thaw cycles. While specific degradation pathways have not been publicly detailed, the provided protocols offer a framework for researchers to assess the stability of this compound in their own experimental settings and to develop and validate a stability-indicating analytical method. Adherence to these guidelines will help ensure the quality and reliability of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CC-90001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CC-90001. Below are frequently asked questions, troubleshooting guides, and experimental protocols to assist in optimizing treatment duration for efficacy in your research.

Clarification on Mechanism of Action: this compound as a JNK Inhibitor

It is important to clarify that this compound is an orally administered inhibitor of c-Jun N-terminal kinase (JNK), with a preference for JNK1 over JNK2.[1][2] It is not a cereblon E3 ligase modulator (CELMoD). Compounds with similar nomenclature, such as CC-90009 and mezigdomide (CC-92480), are CELMoDs, which function by inducing the degradation of target proteins via the cereblon E3 ubiquitin ligase complex.[3][4][5] this compound's mechanism of action, however, is through the inhibition of the JNK signaling pathway, which is implicated in inflammation and fibrosis.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, orally active inhibitor of c-Jun N-terminal kinase (JNK).[2] It shows a 12.9-fold selectivity for JNK1 over JNK2 in cellular models.[2] By inhibiting JNK, this compound can modulate downstream processes involved in inflammation, apoptosis, and fibrosis.[8][9]

Q2: What is the clinical application of this compound?

A2: this compound has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[6][10][11] Clinical trials have assessed its efficacy in slowing the decline of lung function in patients with IPF.[10][11]

Q3: What were the key findings from the Phase 2 clinical trial (NCT03142191) regarding treatment duration and efficacy?

A3: In a Phase 2 trial, patients with IPF received this compound (200 mg or 400 mg) or a placebo once daily for 24 weeks.[10] The study showed numerical, dose-dependent improvements in the change of percentage of predicted Forced Vital Capacity (ppFVC) from baseline to week 24 in the this compound arms compared to placebo, although the results were not statistically significant.[10][11] Notably, patients treated with this compound showed an unexpected improvement in ppFVC over the first 12 weeks.[8] The trial was terminated early for strategic reasons by the sponsor.[10][11]

Q4: What are the common adverse events associated with this compound treatment?

A4: The most frequently reported adverse events in clinical trials were nausea, diarrhea, and vomiting, which occurred more often in the this compound groups compared to the placebo group.[10][11] However, cough and dyspnea were experienced by fewer patients in the this compound arms.[10][11] Overall, the treatment was generally well-tolerated.[10]

Troubleshooting Guide

Issue 1: High variability in in vitro assay results for antifibrotic activity.

  • Question: We are observing inconsistent results in our in vitro assays measuring the antifibrotic effects of this compound on TGF-β1-stimulated lung fibroblasts. What could be the cause?

  • Answer: High variability can stem from several factors. Firstly, ensure the purity and stability of your this compound stock solution. It is recommended to use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce solubility.[1] For cellular assays, ensure a consistent cell passage number and seeding density, as fibroblast responsiveness to TGF-β1 can change with passaging. Finally, confirm the bioactivity of your TGF-β1 lot, as this can vary between batches.

Issue 2: Lack of a clear dose-response in animal models of pulmonary fibrosis.

  • Question: Our in vivo study using a bleomycin-induced lung fibrosis model is not showing a clear dose-dependent antifibrotic effect with this compound. How can we optimize our experimental design?

  • Answer: Several factors could contribute to this. First, review your formulation and administration route. For oral administration, a corn oil-based formulation has been suggested.[1] Ensure consistent dosing and timing relative to the induction of fibrosis. The timing of treatment initiation is critical; prophylactic (before or at the time of bleomycin administration) versus therapeutic (after fibrosis is established) dosing regimens will yield different results. Also, consider assessing target engagement by measuring the phosphorylation of c-Jun in lung tissue to confirm that this compound is inhibiting JNK at the administered doses.

Issue 3: Unexpected cytotoxicity in cell-based assays.

  • Question: We are observing higher-than-expected cell death in our lung epithelial cell cultures treated with this compound, even at concentrations reported to be non-toxic. What could be the issue?

  • Answer: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all treatment groups and is at a non-toxic level (typically <0.1%).[1] Different cell lines can have varying sensitivities to both the compound and the solvent. It is advisable to perform a dose-response curve for cytotoxicity in your specific cell line to establish the appropriate concentration range for your experiments. Also, consider the confluency of your cell cultures, as sub-confluent cells may be more sensitive to treatment.

Quantitative Data Summary

Table 1: Phase 2 Clinical Trial Efficacy Data (24 Weeks) [10]

Treatment GroupLeast-Squares Mean Change from Baseline in ppFVCDifference from Placebo (95% CI)p-value
Placebo-3.1%--
This compound (200 mg)-2.1%1.1% (-2.1, 4.3)0.50
This compound (400 mg)-1.0%2.2% (-1.1, 5.4)0.19

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Trial [11]

Adverse EventPlacebo Arm (%)This compound 200 mg Arm (%)This compound 400 mg Arm (%)
Nausea112632
DiarrheaNot SpecifiedHigher than PlaceboHigher than Placebo
VomitingNot SpecifiedHigher than PlaceboHigher than Placebo
Cough311511

Experimental Protocols

1. In Vitro Assay for Antifibrotic Activity

  • Objective: To assess the ability of this compound to reduce profibrotic gene expression in TGF-β1-stimulated human lung fibroblasts.

  • Methodology:

    • Culture human lung fibroblasts in appropriate growth medium.

    • Seed cells in 6-well plates and allow them to adhere and grow to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours.

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin), using a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data to determine the dose-dependent inhibition of TGF-β1-induced gene expression by this compound.

2. Western Blot for JNK Pathway Inhibition

  • Objective: To confirm that this compound inhibits the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.

  • Methodology:

    • Culture cells (e.g., fibroblasts or epithelial cells) and treat with this compound and a JNK pathway activator (e.g., anisomycin or UV radiation).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated c-Jun (Ser63 or Ser73).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, UV, ROS) jnkk MAP2K4/7 (JNK Kinases) stress->jnkk jnk JNK1/2/3 jnkk->jnk cjun c-Jun jnk->cjun cc90001 This compound cc90001->jnk ap1 AP-1 Complex cjun->ap1 gene_expression Target Gene Expression (Inflammation, Apoptosis, Fibrosis) ap1->gene_expression

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: In Vitro Hypothesis cell_culture Cell Culture (Fibroblasts/Epithelial Cells) start->cell_culture treatment This compound Dose Response cell_culture->treatment stimulation Pro-fibrotic Stimulus (e.g., TGF-β1) treatment->stimulation analysis Endpoint Analysis: - qRT-PCR (Gene Expression) - Western Blot (p-c-Jun) - Cytotoxicity Assay stimulation->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for evaluating this compound's antifibrotic effects in vitro.

References

Troubleshooting inconsistent results with CC-90001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CC-90001, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally active inhibitor of JNK with a notable bias towards JNK1 over JNK2.[2][3] Its primary mechanism involves the inhibition of JNK-mediated phosphorylation of downstream substrates, such as the transcription factor c-Jun.[1] By blocking the JNK signaling pathway, this compound can modulate cellular processes involved in inflammation, apoptosis, and fibrosis.[4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO and ethanol.[3] For cell-based assays, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3] The compound is insoluble in water.[3]

Troubleshooting Guide

Inconsistent results in experiments involving this compound can arise from several factors, from compound handling to assay conditions. This guide provides a structured approach to identifying and resolving these issues.

Diagram: Troubleshooting Logic for Inconsistent this compound Results

Inconsistent_Results Inconsistent Results with this compound Compound_Integrity Verify Compound Integrity & Handling Inconsistent_Results->Compound_Integrity Assay_Conditions Evaluate Assay Conditions Inconsistent_Results->Assay_Conditions Cellular_System Assess Cellular System Variables Inconsistent_Results->Cellular_System Solubility_Issues Solubility Issues? Compound_Integrity->Solubility_Issues Concentration_Response Inconsistent Dose-Response? Assay_Conditions->Concentration_Response Cell_Health Poor Cell Health/Viability? Cellular_System->Cell_Health Fresh_DMSO Use fresh, anhydrous DMSO. Sonicate to dissolve. Solubility_Issues->Fresh_DMSO Yes Storage_Issues Improper Storage? Solubility_Issues->Storage_Issues No Aliquot_Store Aliquot stock solutions. Store at -80°C. Storage_Issues->Aliquot_Store Yes Optimize_Concentration Optimize concentration range. Verify serial dilutions. Concentration_Response->Optimize_Concentration Yes Incubation_Time Suboptimal Incubation Time? Concentration_Response->Incubation_Time No Time_Course Perform a time-course experiment. Incubation_Time->Time_Course Yes Assay_Readout Variable Readout? Incubation_Time->Assay_Readout No Validate_Assay Validate readout (e.g., antibody specificity). Include proper controls. Assay_Readout->Validate_Assay Yes Check_Viability Monitor cell viability (e.g., Trypan Blue). Check for contamination. Cell_Health->Check_Viability Yes JNK_Activation Insufficient JNK Activation? Cell_Health->JNK_Activation No Optimize_Stimulus Optimize stimulus (e.g., anisomycin, UV). Confirm JNK activation via positive controls. JNK_Activation->Optimize_Stimulus Yes Passage_Number High Passage Number? JNK_Activation->Passage_Number No Use_Low_Passage Use low passage number cells. Passage_Number->Use_Low_Passage Yes

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

Potential Issue Recommended Action
Compound Solubility and Stability This compound is insoluble in water and its solubility in DMSO can be affected by moisture.[3] Always use fresh, anhydrous DMSO for preparing stock solutions.[3] If precipitation is observed in media, consider the final DMSO concentration and the use of a vehicle control. Ensure proper storage at -80°C for long-term stability and avoid multiple freeze-thaw cycles by preparing aliquots.[3]
Cellular Health and Density The health and density of cells can significantly impact experimental outcomes. Ensure cells are healthy, within a low passage number, and plated at a consistent density. High cell confluence can alter signaling pathways and drug response.
Suboptimal JNK Activation The inhibitory effect of this compound will only be observed if the JNK pathway is activated. Confirm that your stimulus (e.g., anisomycin, UV radiation, cytokines) is effectively activating JNK by measuring the phosphorylation of c-Jun in a positive control group. The timing and concentration of the stimulus may need to be optimized for your specific cell line.
Inappropriate Assay Conditions The concentration of this compound and the incubation time are critical parameters. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. A time-course experiment can help identify the ideal incubation period to observe maximal inhibition.
Assay Readout Variability For Western blotting, ensure the specificity of your phospho-c-Jun antibody and normalize to total c-Jun or a housekeeping protein. When using assay kits, strictly follow the manufacturer's instructions and include all recommended controls.[5]

Experimental Protocols

Diagram: JNK Signaling Pathway Inhibition by this compound

Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) Upstream_Kinases Upstream Kinases (MKK4/7) Stress_Stimuli->Upstream_Kinases JNK JNK1/2 Upstream_Kinases->JNK cJun c-Jun JNK->cJun Phosphorylation CC90001 This compound CC90001->JNK p_cJun Phospho-c-Jun cJun->p_cJun Gene_Expression Target Gene Expression (Inflammation, Apoptosis) p_cJun->Gene_Expression

Caption: Inhibition of the JNK signaling pathway by this compound.

Protocol: Western Blot for c-Jun Phosphorylation

This protocol outlines the steps to assess the inhibitory activity of this compound on c-Jun phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Serum starve the cells for 4-6 hours, if necessary, to reduce basal JNK activity.

  • Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with a known JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes or UV radiation) to induce c-Jun phosphorylation.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-c-Jun (e.g., Ser63 or Ser73) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-c-Jun signal to total c-Jun or a housekeeping protein (e.g., β-actin or GAPDH) to account for loading differences.

Diagram: Western Blot Workflow for c-Jun Phosphorylation Assay

Start Start: Cell Culture Treatment This compound Pre-treatment & JNK Activator Stimulation Start->Treatment Lysis Cell Lysis (with Phosphatase Inhibitors) Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-c-Jun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry & Normalization) Detection->Analysis End End: Results Analysis->End

Caption: Workflow for assessing this compound activity via Western blot.

References

Minimizing CC-90001-induced liver enzyme elevation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CC-90001. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and interpret potential elevations in liver enzymes during your experiments with this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments.

Issue 1: Unexpectedly High ALT/AST Levels in an In Vitro Hepatocyte Model

Question: We are observing significant elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in our primary human hepatocyte culture after treatment with this compound, which is inconsistent with early clinical data. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors could contribute to this discrepancy. Let's explore the potential causes and solutions:

Potential Causes:

  • High Compound Concentration: The concentrations used in vitro may far exceed the clinically relevant unbound plasma concentrations, leading to off-target effects or direct cellular stress.

  • Metabolite-Mediated Toxicity: The in vitro model may not fully recapitulate human hepatic metabolism, potentially leading to the accumulation of a toxic metabolite that is not observed in vivo.

  • Model System Sensitivity: Primary hepatocytes, especially in 2D culture, can be highly sensitive and may not accurately reflect the in vivo environment where other cell types and systemic factors play a role.[1]

  • Underlying Cellular Stress: The culture conditions themselves (e.g., media composition, oxygen levels) could be sensitizing the hepatocytes to the effects of this compound.

  • Contamination: Mycoplasma or endotoxin contamination in cell cultures can induce inflammatory responses that synergize with drug-induced stress.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) in your model. Compare these concentrations to the expected therapeutic exposure.

  • Evaluate Different In Vitro Models: Consider using more complex models like 3D liver spheroids or liver-on-a-chip systems, which can offer more physiologically relevant data.[2][3] Co-culture models with Kupffer cells can also help assess the role of inflammation.[2]

  • Metabolite Profiling: Use techniques like LC-MS/MS to identify and quantify the metabolites of this compound in your hepatocyte model. Compare this profile to what is known from human in vivo data if available.

  • Assess Mitochondrial Function: Investigate mitochondrial toxicity, a common mechanism of drug-induced liver injury (DILI).[4][5] Assays for mitochondrial membrane potential (e.g., TMRM staining) or oxygen consumption rate (e.g., Seahorse analyzer) can be highly informative.

  • Test for Contaminants: Routinely test your cell cultures for mycoplasma and endotoxin contamination.

Issue 2: High Variability in Liver Enzyme Data Between Animal Subjects

Question: In our preclinical rodent study, we are seeing significant inter-animal variability in serum ALT and bilirubin levels following this compound administration. This is making it difficult to establish a clear dose-response relationship. What could be causing this and how can we reduce the variability?

Answer:

High variability in animal studies can obscure true toxicological signals. Here are common causes and mitigation strategies:

Potential Causes:

  • Genetic Polymorphisms: Genetic differences in drug-metabolizing enzymes (e.g., Cytochrome P450s) or transporters within an outbred rodent strain can lead to different exposure levels.

  • Underlying Health Status: Subclinical infections or inflammation in some animals can predispose them to a more severe liver response.

  • Dosing Inaccuracy: Inconsistent administration of the test article (e.g., incomplete oral gavage) can lead to variable exposure.

  • Stress: Stress from handling or housing conditions can impact liver function and enzyme levels.

  • Diet and Microbiome: Differences in diet and gut microbiome can influence drug metabolism and overall health.

Mitigation Strategies:

  • Use Inbred Strains: If possible, use an inbred animal strain to minimize genetic variability.

  • Health Monitoring: Ensure all animals are healthy and free of common pathogens before starting the study. Consider a period of acclimatization to reduce stress.

  • Refine Dosing Technique: Ensure all technical staff are thoroughly trained in the dosing procedure to guarantee consistency. For oral dosing, consider formulating the compound in a palatable vehicle.

  • Measure Plasma Concentrations: Collect satellite blood samples to measure the plasma concentration of this compound in each animal. Correlating exposure with liver enzyme levels can help clarify the dose-response relationship.

  • Standardize Husbandry: Maintain consistent housing, diet, and light-dark cycles for all animals in the study.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound and how could it relate to liver enzyme elevation?

This compound is an inhibitor of c-Jun N-terminal kinase (JNK), with a strong bias for the JNK1 isoform.[6][7][8] The JNK signaling pathway is a critical regulator of cellular responses to stress, including inflammation, apoptosis (programmed cell death), and fibrosis.[6] While inhibiting JNK is intended to be therapeutic for fibrotic diseases, sustained disruption of this fundamental pathway could, under certain conditions (e.g., high dose, specific genetic background, or concurrent cellular stress), interfere with normal hepatocyte function and survival, potentially leading to enzyme release. A predecessor JNK inhibitor, tanzisertib (CC-930), was discontinued due to liver enzyme elevations, suggesting this is a potential on-target effect for this class of compounds.[6][7]

G cluster_stress Cellular Stressors cluster_jnk_pathway JNK Signaling Pathway cluster_cellular_response Cellular Response stress e.g., ROS, Cytokines, High Compound Concentration MKK47 MKK4/7 stress->MKK47 JNK JNK1/2/3 MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis Hepatocyte_Injury Hepatocyte Injury (Enzyme Release) Apoptosis->Hepatocyte_Injury CC90001 This compound CC90001->JNK Inhibits

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Q2: What is the recommended schedule for monitoring liver enzymes in preclinical animal models?

A robust monitoring schedule is crucial for early detection of potential hepatotoxicity. The frequency should be highest during the initial phase of treatment when peak effects are often observed.

Study PhaseTime PointsAnalytesRationale
Baseline Pre-dose (Day -1)ALT, AST, ALP, Total Bilirubin (TBIL)Establish individual baseline values for each animal.
Initial Dosing Week 1, Week 2, Week 4ALT, AST, ALP, TBILTo detect acute or sub-acute liver injury. Many kinase inhibitors show effects within the first few weeks.[9]
Chronic Dosing Monthly (e.g., Day 30, 60, 90)ALT, AST, ALP, TBILTo monitor for delayed or cumulative toxicity.
Recovery 2 and 4 weeks post-final doseALT, AST, ALP, TBILTo assess the reversibility of any observed enzyme elevations.

This is a general recommendation and should be adapted based on study duration, objectives, and any findings from earlier dose-range-finding studies.

Q3: How should we interpret minor, transient elevations in ALT that resolve with continued dosing?

Minor, transient elevations in liver enzymes (e.g., <3x the upper limit of normal) that return to baseline despite continued drug administration may represent a phenomenon known as hepatic adaptation . This is thought to be a benign process where the liver upregulates protective mechanisms to cope with the new chemical entity. However, it should not be dismissed without careful consideration.

G start Minor ALT Elevation Observed (<3x ULN) check_symptoms Are there clinical signs of liver injury or rising bilirubin? start->check_symptoms continue_monitoring Continue dosing with increased monitoring frequency (e.g., weekly) check_symptoms->continue_monitoring No stop_dosing Potential DILI. STOP Dosing. Investigate. check_symptoms->stop_dosing Yes check_trend Does ALT level continue to rise or does it plateau/decrease? continue_monitoring->check_trend adaptation Likely Hepatic Adaptation. Continue standard monitoring. check_trend->adaptation Plateaus or Decreases check_trend->stop_dosing Continues to Rise

Caption: Decision tree for interpreting minor liver enzyme elevations.

It is crucial to distinguish adaptation from evolving toxicity. If the ALT elevation is accompanied by an increase in bilirubin or any clinical signs of illness in animals, dosing should be stopped immediately.[5]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells

This protocol provides a basic framework for assessing the direct cytotoxic potential of this compound on a human-derived liver cell line.

1. Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in HepG2 cells.

2. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection

3. Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., tamoxifen).

  • Dosing: Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

G cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4) node1 Seed HepG2 cells (10,000 cells/well) node2 Incubate 24h node1->node2 node3 Prepare this compound serial dilutions node2->node3 node4 Treat cells with compound node3->node4 node5 Incubate 48h node4->node5 node6 Add CellTiter-Glo® Reagent node5->node6 node7 Measure Luminescence node6->node7 node8 Calculate IC50 node7->node8

Caption: Experimental workflow for the in vitro cytotoxicity assay.

References

Technical Support Center: CC-90001 Formulation for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of CC-90001 for oral gavage in rodents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral gavage a common route of administration in rodents?

A1: this compound is an orally administered inhibitor of c-Jun N-terminal kinase (JNK), with a preference for JNK1 over JNK2.[1][2] It has shown antifibrotic properties and is being investigated for conditions like idiopathic pulmonary fibrosis.[1][3][4] Oral gavage is a standard preclinical method for administering precise doses of therapeutic agents directly into the gastrointestinal tract, ensuring accurate exposure for pharmacokinetic and pharmacodynamic studies.[5][6]

Q2: What are the main challenges in formulating this compound for oral gavage?

A2: The primary challenge is the poor aqueous solubility of this compound.[1] This can lead to difficulties in preparing a homogenous and stable formulation, potentially causing inaccurate dosing and variable absorption in animals.[7][8]

Q3: What are some recommended vehicles for formulating this compound for oral gavage in rodents?

A3: Due to its low water solubility, this compound requires a non-aqueous or co-solvent vehicle system. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and water, or a suspension in corn oil.[1] The choice of vehicle depends on the required dose concentration and the specific experimental protocol.

Q4: Is it necessary to use a fresh preparation of the this compound formulation for each experiment?

A4: Yes, it is highly recommended to use a freshly prepared formulation for optimal results.[1] Poorly soluble compounds like this compound can precipitate out of solution or suspension over time, affecting the accuracy of the administered dose.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and administration of this compound via oral gavage.

Problem Potential Cause Recommended Solution
Precipitation of this compound in the dosing syringe. The compound has low aqueous solubility and may be crashing out of a suboptimal vehicle.- Ensure the vehicle components are of high purity and anhydrous where specified (e.g., fresh DMSO). - Consider a different vehicle system with higher solubilizing capacity. - Prepare the formulation immediately before administration to minimize the time for precipitation.[1] - Gently warm the formulation (if the compound's stability allows) and vortex thoroughly before drawing it into the syringe.
Inconsistent drug exposure in vivo. - Inhomogeneous formulation (e.g., uneven suspension). - Inaccurate dosing due to precipitation or air bubbles in the syringe. - Stress-induced physiological changes in the animal affecting absorption.- Ensure the formulation is a homogenous suspension or a clear solution before each animal is dosed. - Use positive displacement pipettes or syringes for accurate volume measurement. - Handle animals gently and consider acclimatizing them to the procedure to minimize stress. Coating the gavage needle with sucrose may reduce stress.[6]
Animal distress or injury during oral gavage. - Improper restraint technique. - Incorrect size or placement of the gavage needle. - Irritation caused by the vehicle.- Ensure personnel are properly trained in rodent oral gavage techniques.[9] - Use a flexible gavage tube or a stainless-steel needle with a ball tip of the appropriate size for the animal.[9] - If the vehicle is suspected to cause irritation, consider alternative formulations with better tolerability.[10]
Difficulty in achieving the desired high dose concentration. The solubility of this compound is limited in the chosen vehicle.- A tiered approach to formulation development may be necessary, starting with simple solvent systems and progressing to more complex ones like self-emulsifying drug delivery systems (SEDDS) if high concentrations are required.[11] - Nanosuspension technology can also be explored to increase the surface area and dissolution rate of the compound.[8]

Quantitative Data Summary

The following table summarizes the solubility and example formulations for this compound.

Solvent/Vehicle Solubility/Concentration Notes
DMSO32 mg/mL (99.55 mM)Use fresh, moisture-free DMSO as it is hygroscopic.[1]
Ethanol32 mg/mL-
WaterInsoluble-
Example Formulation 1 -A co-solvent system suitable for many preclinical studies.
ComponentProportion
   DMSO5%
   PEG30040%
   Tween 805%
   ddH₂O50%
Example Formulation 2 -A simple suspension for compounds that are difficult to solubilize.
ComponentProportion
   DMSO5%
   Corn Oil95%

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle

This protocol describes the preparation of a 1 mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile double-distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 32 mg/mL.[1]

  • In a sterile microcentrifuge tube, add 50 µL of the 32 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and vortex until the solution is clear.

  • Add 500 µL of ddH₂O to bring the total volume to 1 mL.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Use the mixed solution immediately for oral gavage.[1]

Protocol 2: Preparation of this compound in a Corn Oil Suspension

This protocol is an alternative for administering this compound as a suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 32 mg/mL.[1]

  • In a sterile microcentrifuge tube, add 50 µL of the 32 mg/mL this compound stock solution.

  • Add 950 µL of corn oil to the tube.

  • Vortex the mixture vigorously to create a uniform suspension.

  • Use the suspension immediately for oral gavage, ensuring it is well-mixed before drawing each dose.[1]

Visual Diagrams

JNK_Signaling_Pathway JNK Signaling Pathway in Fibrosis stress Stress Stimuli (e.g., TGF-β1, Oxidative Stress) jnkk MAPKKs (MKK4/7) stress->jnkk activates jnk JNK (JNK1/2) jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates fibrosis Fibrotic Gene Expression (e.g., Collagen, α-SMA) cjun->fibrosis promotes cc90001 This compound cc90001->jnk inhibits Formulation_Workflow Formulation Selection Workflow for Oral Gavage start Start: Need for This compound Oral Formulation solubility_check Is the required dose soluble in a simple vehicle (e.g., corn oil)? start->solubility_check simple_suspension Prepare a simple suspension (e.g., DMSO/Corn Oil) solubility_check->simple_suspension Yes cosolvent_system Prepare a co-solvent system (e.g., DMSO/PEG300/Tween80/H₂O) solubility_check->cosolvent_system No stability_test Is the formulation stable for the duration of the experiment? simple_suspension->stability_test cosolvent_system->stability_test proceed Proceed with In Vivo Dosing stability_test->proceed Yes reformulate Reformulate: Consider alternative vehicles or advanced formulations (e.g., nanosuspension, SEDDS) stability_test->reformulate No reformulate->solubility_check

References

Addressing poor bioavailability of CC-90001 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the experimental use of CC-90001, with a specific focus on overcoming challenges related to poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with orally administered this compound is showing lower than expected efficacy. Could this be due to poor bioavailability?

A1: Yes, lower than expected efficacy in vivo can be a sign of poor bioavailability. This compound is an orally administered inhibitor of c-Jun N-terminal kinase (JNK).[1][2] While it is designed for oral administration, factors such as formulation, animal species-specific differences in metabolism, and gastrointestinal conditions can influence its absorption and overall bioavailability. We recommend verifying your formulation strategy and considering the troubleshooting steps outlined below.

Q2: What are the common causes of poor bioavailability for a compound like this compound?

A2: Poor bioavailability of orally administered compounds can stem from several factors. For compounds that are poorly soluble in water, the primary challenges are often low dissolution rate in the gastrointestinal fluids and poor permeation across the intestinal wall.[3][4][5] While specific data on this compound's solubility challenges are not extensively published, it is a common issue for many small molecule inhibitors.[4] Strategies to address this often involve enhancing solubility and dissolution.[3][6][7]

Q3: Are there any recommended starting formulations for this compound in preclinical animal studies?

A3: Yes, for preclinical studies, this compound can be formulated in various vehicles. A common approach for compounds with low aqueous solubility is to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) and then further dilute into an appropriate vehicle for animal dosing.[1] Two suggested formulations are:

  • DMSO/Corn Oil Suspension: A stock solution of this compound in DMSO can be diluted with corn oil to achieve the desired final concentration.[1]

  • Aqueous-based formulation with co-solvents and surfactants: A mixture of DMSO, PEG300 (a co-solvent), Tween-80 (a surfactant), and water can also be used to create a more homogenous solution for administration.[1]

It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model.

Troubleshooting Guide: Addressing Poor Bioavailability of this compound

If you suspect poor bioavailability is affecting your experimental results, consider the following troubleshooting strategies. These are organized from simple formulation adjustments to more advanced techniques.

Strategy 1: Formulation Optimization

The first step in addressing bioavailability issues is to optimize the delivery vehicle. The goal is to enhance the solubility and dissolution rate of this compound.

Recommended Formulations for Preclinical Studies:

Formulation ComponentPurposeExample Protocol Reference
DMSO Initial solubilization of this compoundDissolve this compound to a stock concentration of 32 mg/mL in fresh, high-quality DMSO.
PEG300 Water-miscible co-solvent to improve solubilityAdd the DMSO stock to PEG300.
Tween-80 Surfactant to increase stability and prevent precipitationAdd Tween-80 to the DMSO/PEG300 mixture.
Corn Oil Lipid-based vehicle for suspensionDilute the DMSO stock in corn oil.
ddH₂O Final diluent for aqueous formulationsAdd double-distilled water to the DMSO/PEG300/Tween-80 mixture.
Strategy 2: Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[6][8]

Methods for Particle Size Reduction:

TechniqueDescriptionKey Considerations
Micronization Mechanical process (e.g., air-jet milling) to reduce particle size to the micrometer range (2-5 μm).[7]Can improve dissolution of crystalline compounds.
Nanocrystal Technology Further reduction of particle size to the nanometer range (100-250 nm) using techniques like ball-milling or high-pressure homogenization.[3][7]Creates a larger surface area for even faster dissolution.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation with Co-solvents and Surfactants

This protocol is adapted from standard laboratory procedures for formulating poorly soluble compounds for oral gavage in rodents.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and high-quality

  • PEG300

  • Tween-80

  • Sterile double-distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to make a concentrated stock solution (e.g., 32 mg/mL). Ensure it is fully dissolved.

  • Add Co-solvent: In a new sterile tube, for a final volume of 1 mL, add 400 µL of PEG300. To this, add 50 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.

  • Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Vortex again until the solution is clear and homogenous.

  • Final Dilution: Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: Use the mixed solution immediately for optimal results.[1] Do not store the final formulation for extended periods.

Protocol 2: In Vitro Dissolution Assay to Test Formulations

This assay helps to compare how different formulations improve the dissolution of this compound.

Materials:

  • This compound formulations (e.g., powder, micronized powder, formulation from Protocol 1)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • USP Dissolution Apparatus 2 (Paddle Apparatus) or a multi-well plate with agitation

  • HPLC with a suitable column and method for quantifying this compound

  • 0.45 µm syringe filters

Procedure:

  • Prepare Dissolution Media: Prepare SGF (pH 1.2) and SIF (pH 6.8) without enzymes.

  • Set up Apparatus: Set the dissolution apparatus to 37°C with a constant stirring speed (e.g., 75 RPM).

  • Add Formulation: Add a pre-determined amount of your this compound formulation to the dissolution medium.

  • Sample Collection: At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium. Immediately filter the sample through a 0.45 µm syringe filter to remove undissolved particles.

  • Quantification: Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of dissolved this compound against time to generate dissolution profiles for each formulation. Compare the profiles to determine which formulation provides the most significant improvement in dissolution rate.

Visualizations

JNK Signaling Pathway

This compound is an inhibitor of c-Jun N-terminal kinase (JNK), with a preference for the JNK1 isoform.[2][9] JNKs are activated by various cellular stresses and inflammatory signals, leading to the phosphorylation of transcription factors like c-Jun. This pathway is implicated in inflammatory and fibrotic processes.[9]

JNK_Signaling_Pathway Stress Cellular Stress / Inflammatory Cytokines MKKs MAP2K (MKK4/7) Stress->MKKs JNK JNK1/2 MKKs->JNK cJun c-Jun JNK->cJun CC90001 This compound CC90001->JNK Transcription Gene Transcription (Inflammation, Fibrosis, Apoptosis) cJun->Transcription

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Poor Bioavailability

This workflow provides a logical sequence of steps for a researcher facing potential bioavailability issues with this compound.

Bioavailability_Workflow Start Start: Sub-optimal In Vivo Efficacy Observed Check1 Is the formulation a clear solution or a fine, homogenous suspension? Start->Check1 Action1 Reformulate: Use co-solvents (PEG300) and surfactants (Tween-80) to improve solubility. Check1->Action1 No Check2 Perform In Vitro Dissolution Assay. Is dissolution rate improved? Check1->Check2 Yes Action1->Check2 Action2 Consider Particle Size Reduction (Micronization/Nanonization) Check2->Action2 No Rerun Rerun In Vivo Experiment with Optimized Formulation Check2->Rerun Yes Action2->Rerun End End: Improved Bioavailability Rerun->End

Caption: A step-by-step workflow for troubleshooting poor bioavailability of this compound.

References

Technical Support Center: Troubleshooting Cell Line Resistance to CC-90001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cell line resistance to CC-90001. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

Important Note on this compound's Mechanism of Action: this compound is a selective inhibitor of c-Jun N-terminal kinase (JNK), with a preference for JNK1 over JNK2.[1][2][3] It is important to distinguish this compound from other compounds that may have similar naming conventions but different mechanisms, such as molecular glue degraders that target GSPT1 for degradation. This guide focuses specifically on troubleshooting resistance to the JNK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was previously sensitive to this compound, now appears to be resistant. How can I confirm this?

A1: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value. To confirm resistance, you should perform a dose-response experiment comparing the IC50 of your current cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve suggests the development of resistance.

Q2: What are the initial troubleshooting steps I should take if I suspect this compound resistance?

A2: Before concluding that the cells have developed biological resistance, it's crucial to rule out experimental artifacts. Follow these initial steps:

  • Verify Cell Line Identity and Health:

    • Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Ensure the cells are healthy and free from microbial contamination.

    • Use low-passage number cells, as long-term culture can lead to genetic drift and phenotypic changes.

  • Confirm Compound Integrity:

    • Verify the concentration and stability of your this compound stock solution.

    • If possible, test the activity of your current batch of this compound on a known sensitive control cell line.

  • Standardize Experimental Conditions:

    • Ensure consistency in cell seeding density, treatment duration, and assay conditions. Variations in these parameters can significantly impact results.

Q3: What are the potential molecular mechanisms of acquired resistance to a JNK inhibitor like this compound?

A3: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential causes could include:

  • Target Alterations: Mutations in the JNK1 gene that prevent this compound from binding effectively to the kinase domain.

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the inhibition of the JNK pathway, thereby promoting cell survival and proliferation.[4] Examples could include the activation of other MAPK pathways (e.g., ERK, p38) or the PI3K/Akt pathway.

  • Altered Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which would reduce the intracellular concentration of this compound.

  • Changes in Downstream Effectors: Alterations in the expression or activity of proteins downstream of JNK that are critical for its pro-apoptotic or anti-proliferative effects.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected IC50 Values for this compound

If you are observing high variability in your IC50 measurements, consider the following:

Possible CauseSuggested Solution
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes.
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media.
Variations in Incubation Time Standardize the duration of drug treatment and the timing of the viability assay.
Reagent Issues (e.g., MTT, WST-1) Ensure that the viability reagent is properly stored and not expired. For MTT assays, ensure complete solubilization of formazan crystals.
Problem 2: No significant decrease in c-Jun phosphorylation after this compound treatment in the suspected resistant cell line.

c-Jun is a direct substrate of JNK, so a lack of change in its phosphorylation can indicate a loss of drug efficacy.

Possible CauseSuggested Solution
Ineffective Drug Concentration Confirm that the concentration of this compound used is sufficient to inhibit JNK in the parental sensitive cell line.
Mutation in JNK1 Kinase Domain Sequence the JNK1 gene in the resistant cell line to identify potential mutations in the drug-binding pocket.
Rapid Drug Efflux Use an inhibitor of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
Technical Issues with Western Blot Troubleshoot your Western blot protocol for issues with antibody quality, protein transfer, or detection.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.[5][6][7][8]

Materials:

  • 96-well flat-bottom plates

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting point is a 2-fold dilution series from a high concentration (e.g., 100 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the drug dilutions.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Western Blot Analysis of JNK Pathway Activation

This protocol is for assessing the phosphorylation status of JNK and its downstream target c-Jun.[4]

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation CC90001 This compound CC90001->JNK Inhibition AP1 AP-1 Transcription Factor cJun->AP1 Cellular_Response Cellular Response (Apoptosis, Proliferation) AP1->Cellular_Response

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Start Decreased Cell Sensitivity to this compound Observed Confirm_Resistance Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells Start->Confirm_Resistance Troubleshoot_Assay Troubleshoot Experimental Variables (Cell line, Compound, Assay Conditions) Confirm_Resistance->Troubleshoot_Assay IC50 Unchanged/ Inconsistent Resistance_Confirmed Resistance Confirmed Confirm_Resistance->Resistance_Confirmed IC50 Increased No_Resistance No True Resistance (Experimental Artifact) Troubleshoot_Assay->No_Resistance Investigate_Mechanisms Investigate Mechanisms Resistance_Confirmed->Investigate_Mechanisms Sequencing Sequence JNK1 Gene Investigate_Mechanisms->Sequencing Western_Blot Western Blot for Bypass Pathways (p-ERK, p-Akt) Investigate_Mechanisms->Western_Blot Efflux_Assay Drug Efflux Assay Investigate_Mechanisms->Efflux_Assay

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic Problem Reduced Efficacy of this compound Check_IC50 Is the IC50 value significantly increased? Problem->Check_IC50 Check_p_cJun Is c-Jun phosphorylation still inhibited? Check_IC50->Check_p_cJun Yes Check_Experimental Review Experimental Protocols and Reagents Check_IC50->Check_Experimental No Possible_Resistance Potential Acquired Resistance Check_p_cJun->Possible_Resistance No Investigate_Bypass Investigate Bypass Pathways Check_p_cJun->Investigate_Bypass Yes No_Resistance Likely Experimental Issue Check_Experimental->No_Resistance Investigate_Target Investigate JNK1 Mutations Possible_Resistance->Investigate_Target

Caption: Troubleshooting logic for investigating this compound resistance.

References

Validation & Comparative

A Head-to-Head Comparison of CC-90001 and Tanzisertib (CC-930) in Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Generations of JNK Inhibitors

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant therapeutic challenge. A key signaling node implicated in the pathogenesis of fibrosis is the c-Jun N-terminal kinase (JNK) pathway. This guide provides a detailed comparison of two JNK inhibitors, the first-generation tanzisertib (CC-930) and the second-generation CC-90001, focusing on their performance in preclinical fibrosis models.

Executive Summary

Tanzisertib (CC-930) and this compound are both orally active inhibitors of JNK developed for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Key differences lie in their isoform selectivity and clinical development status. Tanzisertib, a potent pan-JNK inhibitor with a bias towards JNK2, demonstrated anti-fibrotic activity in preclinical models; however, its clinical development was terminated due to observations of liver toxicity.[1][2] this compound was subsequently developed as a second-generation JNK inhibitor with a preferential selectivity for JNK1.[1][3] This targeted approach aims to retain or enhance anti-fibrotic efficacy while improving the safety profile. Preclinical data suggests that JNK1, rather than JNK2, may be the primary driver of fibrosis, supporting the rationale for developing JNK1-selective inhibitors.[2][3]

Mechanism of Action: Targeting the JNK Signaling Pathway

The JNK signaling cascade is a critical mediator of cellular responses to stress signals, including pro-fibrotic stimuli like Transforming Growth Factor-beta (TGF-β). Activation of this pathway leads to the phosphorylation of transcription factors such as c-Jun, promoting the expression of genes involved in inflammation, cell death, and extracellular matrix deposition – all key processes in the development of fibrosis. Both tanzisertib and this compound exert their anti-fibrotic effects by inhibiting the kinase activity of JNK, thereby blocking these downstream events.

JNK Signaling Pathway in Fibrosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-fibrotic Stimuli Pro-fibrotic Stimuli Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Tanzisertib (CC-930) Tanzisertib (CC-930) Tanzisertib (CC-930)->JNK This compound This compound This compound->JNK p-c-Jun p-c-Jun c-Jun->p-c-Jun P Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression p-c-Jun->Pro-fibrotic Gene Expression

JNK Signaling Pathway in Fibrosis

In Vitro Potency and Selectivity

A key differentiator between this compound and tanzisertib is their inhibitory activity against the different JNK isoforms. Tanzisertib is a potent inhibitor of all three JNK isoforms with a slight bias towards JNK2. In contrast, this compound was specifically designed to have a preference for JNK1.

CompoundTargetIC50 (nM)Ki (nM)Selectivity
This compound JNK111-12.9-fold more potent for JNK1 over JNK2 in a cell-based model[4]
JNK231-
JNK3--
Tanzisertib (CC-930) JNK16144 ± 3~9-fold less potent against JNK1 compared to JNK2/3[5]
JNK276.2 ± 0.6
JNK36-

Preclinical Efficacy in Fibrosis Models

ModelCompoundDosingKey Findings
Steatohepatitis Model This compound3 mg/kg b.i.d.48% reduction in collagen and a 53% reduction in α-smooth muscle actin (α-SMA)[4]
House Dust Mite Model of Lung Fibrosis This compound-Decreased multiple measures of lung collagen and reduced disease-induced increases in α-SMA to nearly baseline levels[4]
General Preclinical Models Tanzisertib (CC-930)-Reduced levels of biomarkers associated with IPF, including collagen 1A1 gene expression, airway mucin 5B expression, and matrix metalloproteinase 7 (MMP-7) expression[2]

Experimental Protocols

Detailed experimental protocols for the preclinical studies are often proprietary. However, based on established methodologies in the field, the following provides an overview of likely protocols.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This assay is crucial for assessing the direct anti-fibrotic effect of compounds on the key effector cells in fibrosis.

In Vitro Fibroblast to Myofibroblast Differentiation Assay Seed Fibroblasts in 96-well plates Seed Fibroblasts in 96-well plates Starve cells in low serum media Starve cells in low serum media Seed Fibroblasts in 96-well plates->Starve cells in low serum media Pre-treat with this compound or Tanzisertib Pre-treat with this compound or Tanzisertib Starve cells in low serum media->Pre-treat with this compound or Tanzisertib Stimulate with TGF-β1 Stimulate with TGF-β1 Pre-treat with this compound or Tanzisertib->Stimulate with TGF-β1 Incubate for 48-72 hours Incubate for 48-72 hours Stimulate with TGF-β1->Incubate for 48-72 hours Assess Myofibroblast Differentiation Assess Myofibroblast Differentiation Incubate for 48-72 hours->Assess Myofibroblast Differentiation α-SMA staining (Immunofluorescence) α-SMA staining (Immunofluorescence) Assess Myofibroblast Differentiation->α-SMA staining (Immunofluorescence) Collagen deposition (Picro-Sirius Red) Collagen deposition (Picro-Sirius Red) Assess Myofibroblast Differentiation->Collagen deposition (Picro-Sirius Red) Pro-fibrotic gene expression (qPCR) Pro-fibrotic gene expression (qPCR) Assess Myofibroblast Differentiation->Pro-fibrotic gene expression (qPCR)

Fibroblast to Myofibroblast Assay Workflow

Methodology:

  • Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Starvation: Prior to treatment, cells are serum-starved for 24 hours to synchronize their growth phase.

  • Treatment: Cells are pre-treated with various concentrations of this compound or tanzisertib for 1-2 hours.

  • Stimulation: TGF-β1 is added to the media to induce myofibroblast differentiation.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint Analysis:

    • Immunofluorescence: Cells are fixed and stained for α-SMA, a marker of myofibroblast differentiation.

    • Collagen Staining: Picro-Sirius Red staining is used to visualize and quantify collagen deposition.

    • Gene Expression: RNA is extracted, and quantitative PCR is performed to measure the expression of pro-fibrotic genes such as COL1A1, ACTA2, and FN1.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used and well-characterized animal model to evaluate the efficacy of anti-fibrotic compounds.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Treatment with this compound, tanzisertib, or vehicle is typically initiated a few days after bleomycin administration and continued daily for 14-21 days.

  • Endpoint Analysis (at day 21 or 28):

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picro-Sirius Red to assess the extent of fibrosis. The Ashcroft scoring system is often used for semi-quantitative analysis.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

    • Gene and Protein Expression: Lung tissue homogenates are used to measure the expression of pro-fibrotic markers by qPCR and Western blotting.

Conclusion

This compound and tanzisertib (CC-930) represent two distinct strategies for targeting the JNK pathway in fibrotic diseases. While tanzisertib demonstrated preclinical anti-fibrotic activity, its development was halted due to safety concerns. This compound, with its JNK1-selective profile, offers the potential for a more favorable therapeutic window. The available preclinical data supports the continued investigation of JNK1 inhibition as a promising approach for the treatment of fibrosis. Further head-to-head comparative studies in well-validated fibrosis models are warranted to definitively establish the relative efficacy and safety of these two compounds.

References

A Comparative Analysis of CC-90001 and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3 to 5 years from diagnosis. The current standard of care includes two approved antifibrotic agents, one of which is pirfenidone. This guide provides a comparative overview of the emerging therapeutic agent CC-90001 and the established treatment pirfenidone, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their key clinical trials.

Mechanism of Action

The distinct mechanisms of action of this compound and pirfenidone underpin their therapeutic approaches to mitigating the progression of IPF.

This compound , an orally administered small molecule, is an inhibitor of the c-Jun N-terminal kinase (JNK) pathway, with a preference for JNK1.[1][2] The JNK signaling cascade is a critical regulator of cellular processes implicated in fibrosis, including inflammation, apoptosis, and fibroblast activation.[3][4] In the context of IPF, stress-activated protein kinases like JNK are believed to contribute to epithelial cell death, the polarization of pro-fibrotic macrophages, and the production of collagen by fibroblasts.[3] By inhibiting JNK, this compound aims to disrupt these pro-fibrotic processes.[3][4]

Pirfenidone is an orally available small molecule with a multi-faceted mechanism of action, exhibiting anti-inflammatory, antioxidant, and antifibrotic properties. While its precise molecular target is not fully elucidated, pirfenidone is known to down-regulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β). TGF-β is a key driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix. Pirfenidone also reduces the levels of other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways of this compound and pirfenidone.

This compound Signaling Pathway cluster_stress Cellular Stressors cluster_jnk_pathway JNK Signaling Pathway cluster_cellular_effects Cellular Effects Stressors Stressors JNK JNK Stressors->JNK c-Jun c-Jun JNK->c-Jun Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression c-Jun->Pro-fibrotic Gene Expression Inflammation Inflammation Pro-fibrotic Gene Expression->Inflammation Apoptosis Apoptosis Pro-fibrotic Gene Expression->Apoptosis Fibroblast Activation Fibroblast Activation Pro-fibrotic Gene Expression->Fibroblast Activation This compound This compound This compound->JNK Inhibition

Diagram 1. this compound Signaling Pathway

Pirfenidone Signaling Pathway cluster_profibrotic Pro-fibrotic Stimuli cluster_cellular_response Cellular Response TGF-β TGF-β Fibroblast Proliferation Fibroblast Proliferation TGF-β->Fibroblast Proliferation Myofibroblast Differentiation Myofibroblast Differentiation TGF-β->Myofibroblast Differentiation TNF-α TNF-α TNF-α->Fibroblast Proliferation ECM Deposition ECM Deposition Myofibroblast Differentiation->ECM Deposition Pirfenidone Pirfenidone Pirfenidone->TGF-β Inhibition Pirfenidone->TNF-α Inhibition

Diagram 2. Pirfenidone Signaling Pathway

Clinical Efficacy

The clinical development of this compound for IPF is in its early stages with a Phase 2 trial, while pirfenidone has been extensively studied in multiple Phase 3 trials and is an approved therapy.

This compound: Phase 2 Clinical Trial (NCT03142191)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with IPF.[5] The study was terminated early for strategic reasons by the sponsor.[6]

EndpointPlaceboThis compound (200 mg)This compound (400 mg)
Least-Squares Mean Change from Baseline in ppFVC at Week 24 -3.1%-2.1%-1.0%
Difference vs. Placebo (95% CI) -1.1% (-2.1, 4.3)2.2% (-1.1, 5.4)
P-value vs. Placebo -0.500.19

Data from the NCT03142191 trial.[6]

Although the trial did not meet statistical significance, the results showed a numerical, dose-dependent improvement in the decline of percent predicted Forced Vital Capacity (ppFVC) at 24 weeks for patients treated with this compound compared to placebo.[2][6]

Pirfenidone: Pivotal Phase 3 Clinical Trials (ASCEND & CAPACITY)

The efficacy of pirfenidone in IPF has been established in three large, multinational Phase 3 clinical trials: ASCEND and the two CAPACITY studies.

EndpointPlaceboPirfenidone (2403 mg/day)Relative Reduction
Mean Change in FVC from Baseline at 1 Year (Pooled Data) -207.5 mL-109.0 mL47.5%
Proportion of Patients with ≥10% Decline in FVC or Death at 1 Year (Pooled Data) 27.9%15.9%43.0%
Proportion of Patients with No Decline in FVC at 1 Year (Pooled Data) 16.5%25.8%56.4%

Pooled data from the ASCEND and CAPACITY trials.[7]

The pooled analysis of these trials demonstrated that pirfenidone significantly reduced the rate of FVC decline and the risk of disease progression or death compared to placebo.[7]

Safety and Tolerability

The safety profiles of both this compound and pirfenidone have been characterized in their respective clinical trials.

This compound

In the Phase 2 trial, this compound was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature.

Adverse EventPlaceboThis compound (200 mg)This compound (400 mg)
Nausea 11%26%32%
Diarrhea 11%18%24%
Vomiting 3%15%14%
Cough 31%15%11%
Dyspnea 14%9%5%

Data from the NCT03142191 trial.[6]

Notably, cough and dyspnea were reported less frequently in the this compound arms compared to the placebo arm.[6]

Pirfenidone

The most common adverse events associated with pirfenidone are gastrointestinal and skin-related.

Adverse EventPlaceboPirfenidone (2403 mg/day)
Nausea 17%36%
Rash 12%32%
Diarrhea 21%28%
Dyspepsia 7%19%
Fatigue 14%19%
Photosensitivity Reaction 2%12%

Data from the ASCEND and CAPACITY trials.[8]

These adverse events are generally manageable with dose modification or symptomatic treatment.

Experimental Protocols

This compound: Phase 2 Trial (NCT03142191)
  • Study Design: A Phase 2, multicenter, multinational, randomized, double-blind, placebo-controlled study.[5][9]

  • Participants: 165 adult male and female subjects with a confirmed diagnosis of IPF.[9]

  • Inclusion Criteria:

    • Age ≥ 40 years.[10]

    • Diagnosis of IPF supported by HRCT and/or lung biopsy.[10]

    • Percent predicted FVC ≥ 45% and ≤ 95% at screening.[10]

    • Percent predicted DLCO ≥ 25% and ≤ 90% at screening.[10]

  • Exclusion Criteria:

    • Significant medical conditions, laboratory abnormalities, or psychiatric illness.[10]

    • QTcF > 450 msec.[10]

    • Clinically relevant airways obstruction.[10]

  • Intervention:

    • This compound 200 mg once daily.

    • This compound 400 mg once daily.

    • Matching placebo once daily.

  • Duration: 24 weeks for the primary efficacy analysis.[5]

  • Primary Endpoint: Change from baseline in percent predicted FVC at Week 24.[5]

  • Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline in ppFVC.

Pirfenidone: ASCEND Trial (NCT01366209)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[11]

  • Participants: 555 patients with IPF.

  • Inclusion Criteria:

    • Age 40 to 80 years.[11]

    • Diagnosis of IPF consistent with ATS/ERS/JRS/ALAT 2011 guidelines.[11]

    • Percent predicted FVC ≥ 50% and ≤ 90% at screening.[11]

    • Percent predicted DLCO ≥ 30% and ≤ 90% at screening.[11]

  • Exclusion Criteria:

    • FEV1/FVC ratio <0.8 after bronchodilator administration.[11]

    • Expected to receive a lung transplant within 1 year.[11]

    • Known cause for interstitial lung disease.[11]

  • Intervention:

    • Pirfenidone 2403 mg/day (administered as 801 mg three times daily).

    • Matching placebo.

  • Duration: 52 weeks.

  • Primary Endpoint: Change from baseline in percent predicted FVC at Week 52.

  • Statistical Analysis: The primary efficacy analysis was performed using a rank analysis of covariance (ANCOVA).[12]

Summary and Future Directions

This compound, a JNK inhibitor, has shown a promising, albeit not statistically significant, signal of efficacy in a Phase 2 trial for IPF. Its mechanism of action, targeting a key signaling pathway in fibrosis, offers a novel therapeutic approach. Further investigation in larger, adequately powered clinical trials will be necessary to definitively establish its role in the management of IPF.

Pirfenidone is an established antifibrotic agent with a well-documented efficacy and safety profile from multiple large-scale Phase 3 trials. It remains a cornerstone of IPF therapy, effectively slowing disease progression.

The comparison of these two agents highlights the ongoing efforts to develop new and improved treatments for IPF. Future research may explore the potential for combination therapies, leveraging the distinct mechanisms of action of drugs like this compound and pirfenidone to achieve synergistic effects and further improve outcomes for patients with this devastating disease.

References

A Mechanistic and Clinical Comparison of CC-90001 and Nintedanib in the Context of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a comparative analysis of CC-90001, an investigational c-Jun N-terminal kinase (JNK) inhibitor, and nintedanib, an approved multi-tyrosine kinase inhibitor, for the treatment of lung fibrosis. While direct preclinical or clinical data for the combination of this compound and nintedanib is not currently available in published literature, this document outlines their distinct mechanisms of action, summarizes key clinical findings for each agent, and explores the theoretical rationale for potential complementary anti-fibrotic activity.

Introduction to Anti-Fibrotic Strategies

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of extracellular matrix (ECM) proteins, leading to loss of lung function. Current therapeutic strategies aim to slow this process. Nintedanib is an established treatment that targets key growth factor receptors involved in fibroblast proliferation and activation. This compound represents a novel approach by targeting the JNK signaling pathway, a critical mediator of cellular stress, inflammation, and fibrosis.

Comparative Mechanisms of Action

Nintedanib and this compound inhibit distinct, albeit convergent, pathways implicated in the pathogenesis of lung fibrosis.

Nintedanib: A Multi-Tyrosine Kinase Inhibitor

Nintedanib is a small molecule inhibitor that competitively binds to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs). By doing so, it blocks the autophosphorylation and activation of:

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)

  • Fibroblast Growth Factor Receptors (FGFR 1-3)

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

The blockade of these receptors impedes downstream signaling cascades that are crucial for the proliferation, migration, and differentiation of fibroblasts into myofibroblasts—the primary cell type responsible for excessive ECM deposition. Nintedanib has also been shown to inhibit signaling downstream of Transforming Growth Factor-β (TGF-β), a central pro-fibrotic cytokine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Downstream Downstream Signaling (e.g., SMAD, p38 MAPK) PDGFR->Downstream FGFR FGFR FGFR->Downstream VEGFR VEGFR VEGFR->Downstream Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Fibrosis Fibroblast Proliferation, Migration, ECM Deposition Downstream->Fibrosis

Caption: Simplified signaling pathway of Nintedanib. (Max-Width: 760px)

This compound: A c-Jun N-Terminal Kinase (JNK) Inhibitor

This compound is an oral inhibitor of c-Jun N-terminal kinase, with a strong preference for the JNK1 isoform. JNKs are stress-activated protein kinases that play a key role in mediating cellular responses to a variety of stressors, including inflammatory cytokines and reactive oxygen species, which are implicated in IPF pathogenesis. JNK activation is involved in multiple pro-fibrotic processes, including:

  • Epithelial cell death

  • Inflammation and macrophage polarization

  • Fibroblast activation and collagen production

By inhibiting JNK, this compound aims to disrupt these fundamental fibrotic mechanisms. Preclinical models have demonstrated that JNK1 inhibition has anti-fibrotic effects.

G cluster_stimuli Extracellular Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stressors (e.g., ROS, Cytokines) JNK JNK Pathway Stress->JNK Fibrosis Inflammation, Epithelial Cell Death, Fibroblast Activation JNK->Fibrosis CC90001 This compound CC90001->JNK

Caption: Simplified signaling pathway of this compound. (Max-Width: 760px)

Clinical Data Comparison

Direct comparative trials between this compound and nintedanib have not been conducted. Nintedanib's efficacy in slowing the decline of forced vital capacity (FVC) in IPF patients is well-established through multiple Phase III trials. The clinical data for this compound comes from a Phase 2 study that was terminated early for strategic reasons by the sponsor.

Table 1: Summary of Phase 2 Clinical Trial Data for this compound in IPF (NCT03142191)

ParameterPlacebo (n=38)This compound (200 mg QD; n=37)This compound (400 mg QD; n=37)
Primary Endpoint
LS Mean Change in ppFVC from Baseline to Week 24 (%)-3.1%-2.1%-1.0%
Difference vs. Placebo (95% CI)N/A1.1% (-2.1, 4.3)2.2% (-1.1, 5.4)
P-value vs. PlaceboN/A0.500.19
Key Adverse Events (AEs)
Most Common AEsCough, DyspneaNausea, Diarrhea, VomitingNausea, Diarrhea, Vomiting
Note on AEsHigher incidence of respiratory AEsHigher incidence of GI AEs vs. PlaceboHigher incidence of GI AEs vs. Placebo

Data sourced from the published results of the NCT03142191 trial. The trial was terminated early, resulting in a smaller sample size than planned. LS Mean = Least-Squares Mean; ppFVC = Percent Predicted Forced Vital Capacity; CI = Confidence Interval; QD = Once Daily.

The results showed a numerical, dose-dependent improvement in the decline of lung function (ppFVC) for this compound compared to placebo over 24 weeks, although this difference did not reach statistical significance. This compound was generally well-tolerated, with gastrointestinal side effects being the most common adverse events.

Experimental Protocols

Methodology for the Phase 2 Trial of this compound (NCT03142191)

This section outlines the design of the key clinical experiment evaluating this compound.

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Adults with a confirmed diagnosis of Idiopathic Pulmonary Fibrosis (IPF).

  • Randomization: Patients were randomized 1:1:1 to receive either placebo, 200 mg this compound, or 400 mg this compound, administered orally once daily.

  • Treatment Duration: The primary analysis was conducted over a 24-week double-blind treatment period.

  • Background Therapy: Concomitant use of pirfenidone was permitted for a subset of patients (up to 25 per arm), but nintedanib was not.

  • Primary Endpoint: The primary efficacy endpoint was the change in percent predicted Forced Vital Capacity (ppFVC) from baseline to Week 24.

  • Secondary Endpoints: Included safety and tolerability assessments.

G cluster_protocol This compound Phase 2 Trial Workflow (NCT03142191) cluster_treatment Double-Blind Treatment (24 weeks) Screening Screening Period (8 weeks) Randomization Randomization (1:1:1) Stratified by Pirfenidone Use Screening->Randomization ArmA Placebo QD Randomization->ArmA ArmB This compound 200mg QD Randomization->ArmB ArmC This compound 400mg QD Randomization->ArmC Analysis Primary Endpoint Analysis (Change in ppFVC at Week 24) ArmA->Analysis ArmB->Analysis ArmC->Analysis FollowUp Post-Treatment Follow-up (4 weeks) Analysis->FollowUp

Caption: Experimental workflow for the this compound Phase 2 trial. (Max-Width: 760px)

Potential for Combination Therapy: A Theoretical Perspective

Given that nintedanib and this compound target different key pathways in fibrosis, there is a strong theoretical rationale for exploring their potential in a combination therapy approach. Nintedanib's action on RTKs directly inhibits signals from potent growth factors that drive fibroblast proliferation. In contrast, this compound's inhibition of the JNK stress pathway could mitigate fibrosis driven by cellular injury and inflammation. Such a dual-pronged attack could offer a more comprehensive blockade of the fibrotic cascade than either agent alone. However, the potential for overlapping toxicities, particularly gastrointestinal adverse events, would need to be carefully evaluated in future non-clinical and clinical studies. The Phase 2 study of this compound did allow for co-administration with pirfenidone, another approved anti-fibrotic with a different mechanism, suggesting that combination strategies are being considered for this class of inhibitors.

Validating CC-90001 Efficacy in Idiopathic Pulmonary Fibrosis Using In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CC-90001, a selective c-Jun N-terminal kinase 1 (JNK1) inhibitor, against the approved treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib. The focus is on the validation of their antifibrotic efficacy using preclinical in vivo imaging techniques, providing a framework for evaluating novel therapeutic candidates.

Mechanism of Action and Therapeutic Rationale

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key signaling pathway implicated in the pathogenesis of fibrosis is the c-Jun N-terminal kinase (JNK) pathway.

This compound is an orally administered small molecule that selectively inhibits JNK, with a notable bias for the JNK1 isoform over JNK2.[1] The inhibition of JNK1 is believed to exert its antifibrotic effects by interfering with key processes in fibrosis development, including epithelial cell death, inflammation, fibroblast activation, and collagen production.[1] Preclinical and early clinical data suggest that this compound can reduce profibrotic gene expression and may lead to an improvement in lung function.

Pirfenidone and nintedanib are the current standards of care for IPF. Pirfenidone's mechanism is not fully elucidated but is known to have anti-inflammatory and antifibrotic properties. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrotic processes.

Comparative Efficacy Assessment with In Vivo Imaging

In vivo imaging in preclinical animal models, most commonly the bleomycin-induced lung fibrosis model in mice, offers a non-invasive and longitudinal assessment of therapeutic efficacy. Techniques such as micro-computed tomography (micro-CT) and positron emission tomography (PET) are instrumental in quantifying changes in lung structure and metabolic activity.

Data Presentation: Quantitative Comparison of Antifibrotic Efficacy

The following table summarizes preclinical data from separate studies evaluating this compound, pirfenidone, and nintedanib. It is important to note that these results are not from a head-to-head comparative study and experimental conditions may vary.

Drug CandidateAnimal ModelImaging ModalityKey Quantitative FindingsReference
This compound Preclinical models of fibrosisNot specified in detail; biomarker analysisDose-dependent reductions in fibrosis biomarkers.[1]
Pirfenidone Bleomycin-induced mouse modelMicro-CT and [¹⁸F]FDG PET- Decreased mean lung density.- Reduced lung uptake of [¹⁸F]FDG and [⁶⁸Ga]FAPI PET tracers.[2]
Nintedanib Bleomycin-induced mouse modelSynchrotron-based imaging, Micro-CT, and [¹⁸F]FDG PET- Prevention of fibrosis establishment in a continuous treatment protocol.- Reduction in lung parenchyma damage and faster resolution of fibrosis in a therapeutic treatment protocol.- Alleviation of lung inflammation and extracellular matrix deposition.[3][4][5]

Experimental Protocols

A standardized approach to inducing and assessing pulmonary fibrosis in preclinical models is crucial for comparing the efficacy of different therapeutic agents.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

The bleomycin-induced lung fibrosis model is the most widely used preclinical model for IPF research.

  • Animal Selection: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive a saline instillation.

  • Therapeutic Intervention: Treatment with this compound, pirfenidone, or nintedanib is typically initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration, once fibrosis is established).

  • Longitudinal Monitoring: In vivo imaging is performed at baseline and at specified time points post-bleomycin instillation (e.g., days 7, 14, 21, and 28) to monitor disease progression and treatment response.

  • Terminal Analysis: At the end of the study, lung tissues are harvested for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline content) to corroborate the imaging findings.

In Vivo Imaging Protocols

Micro-Computed Tomography (Micro-CT)

Micro-CT provides high-resolution, three-dimensional images of the lung architecture, allowing for the quantification of fibrotic changes.

  • Animal Preparation: Mice are anesthetized and placed in a specialized imaging chamber. Respiratory gating is often employed to minimize motion artifacts.

  • Image Acquisition: A series of X-ray projections are acquired as the animal is rotated.

  • Image Reconstruction and Analysis: The projection images are reconstructed to generate a 3D volume. Quantitative analysis includes the measurement of lung density, aerated lung volume, and the extent of fibrotic tissue. An increase in lung density and a decrease in aerated volume are indicative of fibrosis progression.[6][7]

Positron Emission Tomography (PET)

PET imaging allows for the visualization and quantification of metabolic processes in the lungs.

  • Radiotracer Administration: A radiotracer, such as ¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) to measure metabolic activity or a fibroblast activation protein inhibitor (FAPI)-based tracer to image activated fibroblasts, is injected intravenously.[2][8]

  • Uptake Period: A specific uptake period is allowed for the tracer to distribute and accumulate in the target tissues.

  • Image Acquisition: The animal is placed in the PET scanner, and the emitted gamma rays are detected to create a 3D image of tracer distribution.

  • Image Analysis: The uptake of the radiotracer in the lungs is quantified, typically as the standardized uptake value (SUV). Increased tracer uptake is associated with inflammation and fibrotic activity.[9][10]

Mandatory Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway cluster_stress Cellular Stress cluster_jnk_pathway JNK Signaling Pathway cluster_drug Therapeutic Intervention Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Fibrosis Genes Fibrosis-related Gene Expression cJun->Fibrosis Genes CC90001 This compound CC90001->JNK Inhibition (JNK1 bias)

Caption: Mechanism of action of this compound in the JNK signaling pathway.

Comparative Experimental Workflow

Comparative Experimental Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Induction Bleomycin-induced Pulmonary Fibrosis in Mice Control Vehicle Induction->Control CC90001 This compound Induction->CC90001 Pirfenidone Pirfenidone Induction->Pirfenidone Nintedanib Nintedanib Induction->Nintedanib Imaging Longitudinal Micro-CT & PET (Days 0, 7, 14, 21, 28) Control->Imaging CC90001->Imaging Pirfenidone->Imaging Nintedanib->Imaging Quantification Quantification of: - Lung Density (Micro-CT) - Tracer Uptake (PET) Imaging->Quantification Histology Terminal Histological & Biochemical Analysis Quantification->Histology Correlation

Caption: Workflow for comparative efficacy validation using in vivo imaging.

References

Assessing CC-90001 Activity In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CC-90001 is a selective, orally administered inhibitor of c-Jun N-terminal kinase 1 (JNK1) that has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Its mechanism of action centers on the inhibition of the JNK signaling pathway, which plays a crucial role in the pathological processes of fibrosis, including inflammation, fibroblast activation, and collagen deposition.[3] This guide provides a comparative overview of biomarkers to assess the in-vivo activity of this compound, with a focus on target engagement, pharmacodynamic effects, and clinical efficacy. We also compare these biomarkers with those used for other approved IPF therapies, pirfenidone and nintedanib.

Comparative Analysis of Biomarkers

The assessment of this compound's in-vivo activity can be approached through a multi-tiered biomarker strategy. This includes direct measurement of target engagement, downstream pharmacodynamic markers of the JNK pathway, and broader markers of anti-fibrotic activity.

Biomarker CategoryBiomarker for this compoundAlternative Therapies' Biomarkers (Pirfenidone/Nintedanib)
Target Engagement Phosphorylated c-Jun (p-c-Jun)Not directly applicable (different mechanisms of action)
Pharmacodynamic - Matrix Metalloproteinase-7 (MMP-7)- Surfactant Protein D (SP-D)- Collagen Type I Alpha 1 Chain (COL1A1) gene expression- Alpha-Smooth Muscle Actin (α-SMA)- Pirfenidone: Chemokine (C-C motif) ligand 18 (CCL18), MMP-7, SP-D- Nintedanib: Markers of extracellular matrix (ECM) turnover (e.g., C1M, C3M, C6M), SP-D, Cancer Antigen 125 (CA-125)
Clinical Efficacy Forced Vital Capacity (FVC)Forced Vital Capacity (FVC)

Signaling Pathways and Experimental Workflow

To understand the role of these biomarkers, it is essential to visualize the underlying biological pathways and the experimental procedures for their measurement.

CC-90001_Mechanism_of_Action This compound Mechanism of Action Stress Stimuli Stress Stimuli JNK Pathway JNK Pathway Stress Stimuli->JNK Pathway activates JNK1 JNK1 JNK Pathway->JNK1 activates This compound This compound This compound->JNK1 inhibits c-Jun c-Jun JNK1->c-Jun phosphorylates p-c-Jun Phosphorylated c-Jun Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression p-c-Jun->Pro-fibrotic Gene Expression activates Fibrosis Fibrosis Pro-fibrotic Gene Expression->Fibrosis

Caption: this compound inhibits JNK1, preventing c-Jun phosphorylation and subsequent pro-fibrotic gene expression.

Biomarker_Assessment_Workflow In Vivo Biomarker Assessment Workflow cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Biomarker Analysis Patient Patient Blood Sample Blood Sample Patient->Blood Sample Tissue Biopsy Tissue Biopsy Patient->Tissue Biopsy Serum/Plasma Isolation Serum/Plasma Isolation Blood Sample->Serum/Plasma Isolation Tissue Homogenization Tissue Homogenization Tissue Biopsy->Tissue Homogenization IHC Immunohistochemistry Tissue Biopsy->IHC for p-c-Jun ELISA/Luminex ELISA / Luminex Assay Serum/Plasma Isolation->ELISA/Luminex for MMP-7, SP-D Western Blot Western Blot Tissue Homogenization->Western Blot for p-c-Jun Data Analysis Data Analysis ELISA/Luminex->Data Analysis Western Blot->Data Analysis IHC->Data Analysis

Caption: Workflow for collecting and analyzing in-vivo biomarkers for this compound activity.

Experimental Protocols

Detailed methodologies for the key biomarkers are outlined below.

Phosphorylated c-Jun (p-c-Jun) Detection in Tissue

a) Western Blotting

  • Tissue Homogenization:

    • Excise tissue (e.g., lung biopsy) and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

    • Normalize the p-c-Jun signal to total c-Jun or a loading control like β-actin.

b) Immunohistochemistry (IHC)

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against phosphorylated c-Jun overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a DAB chromogen substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope to assess the localization and intensity of p-c-Jun staining in relevant cell types (e.g., epithelial cells, fibroblasts).

MMP-7 and SP-D Quantification in Serum/Plasma

a) Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation:

    • Collect whole blood and allow it to clot for serum, or collect in EDTA- or heparin-containing tubes for plasma.

    • Centrifuge at 1,000 x g for 15 minutes to separate serum/plasma.

    • Store samples at -80°C until analysis.

  • ELISA Procedure (using a commercial kit):

    • Bring all reagents and samples to room temperature.

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody for MMP-7 or SP-D.

    • Incubate for the time specified in the kit protocol (typically 2 hours).

    • Wash the wells multiple times with the provided wash buffer.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate for the specified time (typically 1-2 hours).

    • Wash the wells to remove unbound detection antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve and calculate the concentration of MMP-7 or SP-D in the samples.

b) Luminex Multiplex Assay

  • Sample Preparation: As described for ELISA.

  • Assay Procedure (using a commercial multiplex kit):

    • Prepare standards and dilute samples as per the kit instructions.

    • Add the antibody-coupled magnetic beads to the wells of a 96-well plate.

    • Add standards and samples to the wells and incubate on a shaker.

    • Wash the beads using a magnetic plate washer.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire the data using a Luminex instrument.

    • Analyze the median fluorescence intensity (MFI) to determine the concentration of each analyte based on the standard curves.

Therapeutic_Comparison Comparison of Therapeutic Approaches in IPF cluster_0 This compound cluster_1 Pirfenidone cluster_2 Nintedanib IPF Pathogenesis IPF Pathogenesis JNK1 Inhibition JNK1 Inhibition IPF Pathogenesis->JNK1 Inhibition Multiple Pathways Anti-fibrotic, Anti-inflammatory IPF Pathogenesis->Multiple Pathways Tyrosine Kinase Inhibition VEGFR, FGFR, PDGFR Inhibition IPF Pathogenesis->Tyrosine Kinase Inhibition p-c-Jun ↓ p-c-Jun JNK1 Inhibition->p-c-Jun Anti-fibrotic Effect Anti-fibrotic Effect p-c-Jun->Anti-fibrotic Effect TGF-beta ↓ TGF-β Multiple Pathways->TGF-beta TGF-beta->Anti-fibrotic Effect ECM Turnover ↓ ECM Turnover Tyrosine Kinase Inhibition->ECM Turnover ECM Turnover->Anti-fibrotic Effect

References

CC-90001: A Potent and Selective JNK1 Inhibitor for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CC-90001 Against Other JNK Inhibitors with a Focus on JNK1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular processes such as inflammation, apoptosis, and cell differentiation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. Emerging evidence suggests that specific JNK isoforms play distinct roles in various pathologies. Notably, JNK1 has been identified as a key driver in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This has spurred the development of isoform-selective JNK inhibitors. This compound is a novel, orally bioavailable small molecule inhibitor of JNK with a demonstrated bias for JNK1, currently under investigation for the treatment of fibrotic diseases.[1][2][3] This guide provides a comprehensive comparison of this compound with other notable JNK inhibitors, focusing on its selectivity for JNK1, supported by experimental data and detailed methodologies.

JNK1 Selectivity: A Quantitative Comparison

The therapeutic potential of targeting JNK1 in fibrotic diseases hinges on the selectivity of the inhibitor. A highly selective inhibitor minimizes off-target effects that can arise from the inhibition of other JNK isoforms or unrelated kinases. The following tables summarize the in vitro inhibitory potency (IC50) of this compound and other well-characterized JNK inhibitors against the three JNK isoforms.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)JNK1 vs JNK2 Selectivity (fold)JNK1 vs JNK3 Selectivity (fold)Reference
This compound 11 31 -~2.8 -[4]
Tanzisertib (CC-930)61760.110.10[2][3][5][6]
SP60012540409012.25[1][7][8]
Bentamapimod (AS602801)80902301.132.88[9][10][11]
DB072689----[12][13][14]

Note: A lower IC50 value indicates greater potency. Selectivity is calculated as (IC50 of off-target isoform) / (IC50 of target isoform). A selectivity value greater than 1 indicates preference for the target isoform. Some data for JNK3 and for DB07268 against JNK2 and JNK3 were not available in the searched literature.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for two key experimental methods used to characterize JNK inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JNK isoform. The LanthaScreen™ TR-FRET technology is a common platform for this purpose.

Principle: The assay is based on the FRET between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate (e.g., FL-Poly-GT) and ATP at the Km concentration for the specific JNK isoform.

    • Prepare a 2X inhibitor solution by serially diluting the test compound in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Prepare a 2X detection solution containing the terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20) and EDTA in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X inhibitor solution to the assay wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the 2X detection solution.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Analysis Inhibitor 2X Inhibitor Solution Add_Inhibitor Add Inhibitor (5 µL) Inhibitor->Add_Inhibitor Kinase 2X Kinase Solution Add_Kinase Add Kinase (5 µL) Kinase->Add_Kinase Substrate_ATP 2X Substrate/ATP Solution Add_Sub_ATP Add Substrate/ATP (5 µL) Substrate_ATP->Add_Sub_ATP Detection 2X Detection Solution Add_Detection Add Detection (10 µL) Detection->Add_Detection Add_Inhibitor->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate_1 Incubate (60 min) Add_Sub_ATP->Incubate_1 Incubate_1->Add_Detection Incubate_2 Incubate (30-60 min) Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Generate Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: TR-FRET Biochemical Assay Workflow.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This cell-based assay measures the ability of an inhibitor to block the phosphorylation of c-Jun, a direct downstream substrate of JNK, in a cellular context.

Principle: Cells are treated with a JNK-activating stimulus in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE, and the levels of phosphorylated c-Jun (at Ser63 or Ser73) and total c-Jun are detected by Western blotting using specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal JNK activity.

    • Pre-incubate the cells with various concentrations of the JNK inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 ng/mL) or UV irradiation, for 30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total c-Jun to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition.

    • Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the cellular EC50.

G cluster_cell Cell Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting Cell_Culture Cell Culture & Seeding Serum_Starve Serum Starvation Cell_Culture->Serum_Starve Inhibitor_Treat Inhibitor Pre-treatment Serum_Starve->Inhibitor_Treat Stimulation JNK Pathway Stimulation Inhibitor_Treat->Stimulation Lysis Cell Lysis Stimulation->Lysis Centrifugation Clarification Lysis->Centrifugation BCA_Assay Protein Quantification Centrifugation->BCA_Assay SDS_PAGE SDS-PAGE BCA_Assay->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-c-Jun) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (Total c-Jun) Detection->Stripping

Caption: Western Blot Workflow for c-Jun Phosphorylation.

JNK1 Signaling Pathway in Fibrosis

In the context of fibrotic diseases like IPF, JNK1 is a key mediator of pro-fibrotic signaling cascades. It is activated by various stimuli, including transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1] The activation of JNK1 contributes to several cellular responses that drive the fibrotic process.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds MAP3K MAP3K (e.g., ASK1, TAK1) TGFbR->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK1 JNK1 MKK4_7->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates EMT Epithelial-Mesenchymal Transition (EMT) JNK1->EMT Apoptosis Epithelial Cell Apoptosis JNK1->Apoptosis AP1 AP-1 Complex cJun->AP1 Forms Profibrotic_Genes Profibrotic Gene Expression (e.g., Collagen, α-SMA) AP1->Profibrotic_Genes Induces CC90001 This compound CC90001->JNK1 Inhibits

Caption: Simplified JNK1 Signaling Pathway in Fibrosis.

Pathway Description:

  • Activation: Pro-fibrotic stimuli, such as TGF-β, bind to their cell surface receptors, initiating a signaling cascade.[1]

  • MAPK Cascade: This leads to the sequential activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, which in turn phosphorylates and activates MAP kinase kinases (MAP2Ks), MKK4 and MKK7.

  • JNK1 Phosphorylation: MKK4 and MKK7 then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.

  • Downstream Effects: Activated JNK1 translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun. Phosphorylated c-Jun dimerizes with members of the Fos family to form the AP-1 transcription factor complex. AP-1 then binds to the promoter regions of target genes, upregulating the expression of pro-fibrotic molecules like collagens and alpha-smooth muscle actin (α-SMA). JNK1 activation also promotes epithelial-mesenchymal transition (EMT) and epithelial cell apoptosis, both of which are key events in the development of fibrosis.[1]

  • Inhibition by this compound: this compound exerts its anti-fibrotic effects by directly inhibiting the kinase activity of JNK1, thereby preventing the phosphorylation of c-Jun and the subsequent downstream pro-fibrotic events.

Conclusion

The data presented in this guide highlight the distinct selectivity profile of this compound for JNK1 over other JNK isoforms, particularly when compared to pan-JNK inhibitors like SP600125 and the JNK2-biased inhibitor Tanzisertib (CC-930). This JNK1-preferential activity is a key attribute for a therapeutic agent targeting fibrotic diseases, where JNK1 is a primary driver of pathology. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies and further investigate the mechanism of action of these and other JNK inhibitors. The elucidation of the JNK1 signaling pathway in fibrosis underscores the rationale for the development of JNK1-selective inhibitors like this compound as a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis.

References

Comparative Histological Analysis of Lung Tissue Following Treatment for Idiopathic Pulmonary Fibrosis: CC-90001 vs. Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected histological changes in lung tissue following treatment with the investigational c-Jun N-terminal kinase (JNK) inhibitor, CC-90001, and the current standard-of-care antifibrotic agents for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib. The information is based on available preclinical and clinical data.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless deposition of fibrotic tissue, leading to a decline in lung function.[1] Histological analysis of lung tissue is a critical tool for assessing the efficacy of novel therapeutic agents. This guide focuses on the JNK inhibitor this compound and compares its anticipated histological impact with that of the approved IPF therapies, pirfenidone and nintedanib.

This compound is an oral, selective inhibitor of JNK, with a preference for the JNK1 isoform.[2] The JNK signaling pathway is implicated in key processes of fibrosis, including inflammation, epithelial cell death, fibroblast activation, and collagen production.[2] By inhibiting JNK, this compound aims to attenuate these profibrotic processes. While direct histological data from human trials of this compound are not yet publicly available, preclinical studies on the closely related JNK inhibitor, CC-930, provide insights into the expected histological modifications.[3]

Pirfenidone and nintedanib are the current standards of care for IPF, and while they slow the decline in lung function, they do not reverse established fibrosis.[1][4] Histological analyses of lung tissue from patients treated with these agents have yielded nuanced findings, which will be compared with the expected effects of this compound.

Comparative Histological Findings

The following table summarizes the reported and expected histological findings in lung tissue following treatment with this compound (based on preclinical data for a similar JNK inhibitor), pirfenidone, and nintedanib.

Histological FeatureThis compound (Expected, based on JNK inhibition)PirfenidoneNintedanib
Collagen Deposition Preclinical data on a JNK inhibitor (CC-930) showed attenuated peribronchiolar collagen deposition.[3]In human IPF lungs post-transplantation, no significant difference in dense collagen fibrosis was observed compared to untreated patients.[5] However, animal models show reduced collagen synthesis.[6]Similar to pirfenidone, no significant change in the amount of fibrosis was noted in transplanted lungs from treated IPF patients.[5] Preclinical studies in animal models have demonstrated a reduction in collagen levels.[7]
Fibroblast Foci Expected to be reduced due to inhibition of fibroblast activation.No significant difference in the number of fibroblast foci in treated human IPF lungs compared to untreated.[5]No significant difference in the number of fibroblast foci in treated human IPF lungs compared to untreated.[5]
Inflammation JNK inhibition has demonstrated anti-inflammatory effects in preclinical models.[2]Reduced lymphocytic interstitial infiltration has been suggested.[5]A trend towards less lymphocytic interstitial infiltration has been observed in treated patients.[5]
Epithelial Injury/Damage JNK inhibition is expected to protect against epithelial cell death.[2]Less diffuse alveolar damage and organizing pneumonia were observed in pirfenidone-treated IPF patients.[5]Reduced histopathological evidence of acute lung injury at the time of lung transplantation.[5]
Myofibroblast Differentiation Expected to be inhibited through the downregulation of profibrotic pathways.In vitro studies show inhibition of fibroblast to myofibroblast differentiation.[6]In vitro and in vivo studies demonstrate inhibition of fibroblast proliferation and activation.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process for histological analysis, the following diagrams are provided.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK1/2 MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 (Transcription Factor) cJun->AP1 Gene_Expression Profibrotic Gene Expression (e.g., Collagen, α-SMA) AP1->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis CC90001 This compound CC90001->JNK

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Histological_Workflow Tissue Lung Tissue Biopsy or Explant Fixation Formalin Fixation Paraffin Embedding Tissue->Fixation Sectioning Microtome Sectioning (5 µm sections) Fixation->Sectioning Staining Histological Staining Sectioning->Staining H_E H&E Staining (General Morphology) Staining->H_E Masson Masson's Trichrome (Collagen - Blue) Staining->Masson IHC Immunohistochemistry (e.g., α-SMA, CD68) Staining->IHC Imaging Whole Slide Imaging H_E->Imaging Masson->Imaging IHC->Imaging Analysis Quantitative Analysis Imaging->Analysis Ashcroft Ashcroft Scoring (Semi-quantitative) Analysis->Ashcroft Digital Digital Image Analysis (Automated Quantification) Analysis->Digital Data Data Interpretation & Comparison Ashcroft->Data Digital->Data

Caption: Experimental workflow for histological analysis of lung fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of histological changes in lung tissue.

Tissue Preparation
  • Sample Collection: Lung tissue is obtained from either surgical lung biopsies or explanted lungs at the time of transplantation.

  • Fixation: Samples are fixed in 10% neutral buffered formalin for 24-48 hours to preserve tissue architecture.

  • Processing and Embedding: Fixed tissues are dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.

Histological Staining
  • Hematoxylin and Eosin (H&E) Staining: Used for the routine examination of general lung morphology, including cellular infiltration and structural changes.[9]

  • Masson's Trichrome Staining: This is the standard stain for visualizing collagen fibers, which appear blue, allowing for the assessment of the extent of fibrosis. Cellular elements stain red, and cytoplasm stains pink.[10][11]

  • Immunohistochemistry (IHC): IHC is used to detect specific proteins in the tissue. Key markers for fibrosis studies include:

    • Alpha-Smooth Muscle Actin (α-SMA): To identify myofibroblasts, which are key effector cells in fibrosis.

    • CD68: A marker for macrophages, to assess the inflammatory infiltrate.[12]

Histological Scoring and Quantification
  • Ashcroft Scoring: A semi-quantitative method used to grade the severity of lung fibrosis on a scale of 0 (normal) to 8 (total fibrosis). This method is subject to inter-observer variability.[12][13]

  • Modified Ashcroft Scoring: An updated version of the Ashcroft scale with more precise definitions for each grade to improve reproducibility.[14][15]

  • Automated Digital Quantification: This involves whole-slide imaging followed by analysis with specialized software to provide objective and quantitative measurements of fibrotic areas, collagen content, and cell populations.[12][16] This method is more sensitive and reproducible than manual scoring.[12][16]

Conclusion

While direct comparative histological data for this compound in human lung tissue is awaited, preclinical evidence for JNK inhibition suggests a potential to attenuate key features of pulmonary fibrosis, including collagen deposition and inflammation. In contrast, the approved therapies, pirfenidone and nintedanib, while effective in slowing disease progression, do not appear to significantly reverse established fibrosis in human lungs, although they may reduce acute lung injury. The nuanced differences in their histological impact underscore the importance of continued research into novel therapeutic targets like JNK. Future studies incorporating comprehensive histological analysis will be crucial to fully elucidate the therapeutic potential of this compound and other emerging treatments for idiopathic pulmonary fibrosis.

References

Navigating Fibrotic Landscapes: A Comparative Analysis of CC-90001's Impact on MMP-7 and SP-D Levels in Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of CC-90001, a selective c-Jun N-terminal kinase (JNK) inhibitor, and its effects on key biomarkers of idiopathic pulmonary fibrosis (IPF), Matrix Metalloproteinase-7 (MMP-7) and Surfactant Protein-D (SP-D). This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of fibrotic diseases.

This compound is a second-generation, orally administered JNK inhibitor with a strong selectivity for JNK1.[1] JNK signaling pathways are critically involved in the pathogenic processes of fibrosis, including inflammation, epithelial cell death, and fibroblast activation.[1] The therapeutic potential of targeting JNK has been explored in fibrotic conditions, with a focus on modulating the expression of profibrotic and inflammatory mediators.

This guide will delve into the available data on this compound's influence on MMP-7 and SP-D, two prominent biomarkers associated with IPF disease activity and progression. We will also compare these effects with those of other therapeutic agents used or investigated in the context of IPF.

Comparative Efficacy: Impact on MMP-7 and SP-D Levels

The following tables summarize the observed or expected effects of this compound and other relevant treatments on the serum levels of MMP-7 and SP-D in the context of idiopathic pulmonary fibrosis.

Table 1: Comparative Effect of Various Treatments on Serum MMP-7 Levels in IPF

TreatmentMechanism of ActionEffect on MMP-7 LevelsSupporting Evidence
This compound Selective JNK1 InhibitorReduction (inferred)The phase 2 clinical trial (NCT03142191) design included the analysis of MMP-7 as a pharmacodynamic biomarker.[1] While specific quantitative results are not yet fully published, reports mention "improvements in circulating biomarkers of fibrosis" and "reductions in profibrotic biomarkers."[2] A first-generation JNK inhibitor, CC-930, demonstrated a dose-dependent trend in the reduction of MMP-7.[1]
Pirfenidone Antifibrotic and anti-inflammatory agentModulation Pirfenidone has been shown to modulate the expression of various mediators of fibrosis. While its direct and consistent effect on MMP-7 is not as clearly defined as for other biomarkers, it is known to impact pathways involved in tissue remodeling.
Nintedanib Tyrosine kinase inhibitorModulation Nintedanib targets multiple receptor tyrosine kinases involved in fibrosis. In preclinical models, nintedanib has been shown to affect the expression of various MMPs.[3][4]
Doxycycline Tetracycline antibioticReduction Doxycycline has been investigated as an alternative therapy for IPF due to its ability to inhibit matrix metalloproteinases.

Table 2: Comparative Effect of Various Treatments on Serum SP-D Levels in IPF

TreatmentMechanism of ActionEffect on SP-D LevelsSupporting Evidence
This compound Selective JNK1 InhibitorReduction (inferred)Similar to MMP-7, SP-D was a designated biomarker for pharmacodynamic analysis in the this compound phase 2 trial.[1] The observed "improvements in circulating biomarkers of fibrosis" suggest a potential reduction. The first-generation JNK inhibitor, CC-930, showed a dose-dependent trend in reducing SP-D levels.[1]
Pirfenidone Antifibrotic and anti-inflammatory agentReduction Studies have shown that pirfenidone treatment can lead to a reduction in serum SP-D levels over time in patients with IPF.[5]
Nintedanib Tyrosine kinase inhibitorModulation The INMARK® trial was designed to investigate the effect of nintedanib on biomarkers of extracellular matrix turnover, including SP-D.[6]
Doxycycline Tetracycline antibioticNo direct evidence While doxycycline is known to inhibit MMPs, its direct effect on SP-D levels in IPF has not been extensively studied.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, focusing on the measurement of MMP-7 and SP-D in serum samples.

Measurement of Serum MMP-7 Levels

Principle: The concentration of MMP-7 in serum is typically quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the serum and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Protocol (based on commercially available kits):

    • Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

    • Add the appropriate volume of standards and serum samples to the wells of a microplate pre-coated with an anti-MMP-7 antibody.

    • Incubate the plate for the time and temperature specified in the protocol to allow MMP-7 to bind to the immobilized antibody.

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add a biotinylated detection antibody specific for MMP-7 to each well and incubate.

    • Wash the wells to remove unbound detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add a substrate solution (e.g., TMB) to each well. The substrate will be converted by HRP into a colored product.

    • Stop the reaction by adding a stop solution.

    • Measure the optical density of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the optical density of the standards against their known concentrations.

    • Determine the concentration of MMP-7 in the serum samples by interpolating their optical density values on the standard curve.

Measurement of Serum SP-D Levels

Principle: Similar to MMP-7, serum SP-D levels are most commonly measured using a sandwich ELISA.

Procedure:

  • Sample Collection and Preparation:

    • Follow the same procedure as for MMP-7 sample collection and preparation.

  • ELISA Protocol (based on commercially available kits):

    • The protocol is analogous to the MMP-7 ELISA, with the use of reagents specific for SP-D (i.e., anti-SP-D capture antibody, biotinylated anti-SP-D detection antibody, and SP-D standards).

  • Data Analysis:

    • The data analysis process is the same as for the MMP-7 ELISA, using the SP-D standard curve to determine the concentration of SP-D in the serum samples.

Visualizing the Path Forward

The following diagrams illustrate the signaling pathway of JNK inhibition by this compound and the experimental workflow for assessing its impact on fibrotic biomarkers.

JNK_Inhibition_Pathway cluster_stress Cellular Stress cluster_jnk_pathway JNK Signaling Pathway cluster_fibrosis Fibrotic Response Stress Stimuli Stress Stimuli JNK JNK Stress Stimuli->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates AP-1 AP-1 c-Jun->AP-1 Forms Pro-inflammatory Cytokines Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines MMP-7 & SP-D Expression MMP-7 & SP-D Expression AP-1->MMP-7 & SP-D Expression Fibroblast Activation Fibroblast Activation AP-1->Fibroblast Activation This compound This compound This compound->JNK Inhibits Experimental_Workflow cluster_patient Patient Cohort cluster_treatment Treatment Groups cluster_analysis Biomarker Analysis IPF Patients IPF Patients This compound This compound IPF Patients->this compound Placebo Placebo IPF Patients->Placebo Serum Collection Serum Collection This compound->Serum Collection Baseline & Post-treatment Placebo->Serum Collection Baseline & Post-treatment ELISA for MMP-7 ELISA for MMP-7 Serum Collection->ELISA for MMP-7 ELISA for SP-D ELISA for SP-D Serum Collection->ELISA for SP-D Data Comparison Data Comparison ELISA for MMP-7->Data Comparison ELISA for SP-D->Data Comparison

References

A Comparative Guide to the Kinase Inhibitors CC-90001 and CC-930 for Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic and pharmacodynamic comparison of two notable c-Jun N-terminal kinase (JNK) inhibitors: CC-90001 and its predecessor, CC-930 (tanzisertib). This document summarizes available data to inform preclinical and translational research in fibrotic diseases. This compound is a second-generation, orally bioavailable small molecule inhibitor with a bias for JNK1, which is currently under investigation for idiopathic pulmonary fibrosis (IPF). CC-930, a first-generation JNK inhibitor with a preference for JNK2, was also evaluated for IPF, but its development was halted due to instances of elevated liver enzymes. This comparison aims to provide researchers with a clear, data-driven overview of their respective profiles.

Pharmacokinetic Profile Comparison

This compound has been evaluated in Phase 1 studies in healthy adults, demonstrating rapid absorption and a half-life that supports once-daily dosing. In these studies, single oral doses ranged from 10 mg to 720 mg, and multiple daily doses from 30 mg to 480 mg were administered for 7 to 18 days. The pharmacokinetic parameters of this compound were found to be similar between healthy adults and patients with pulmonary fibrosis.

For CC-930, publicly available quantitative pharmacokinetic data is limited. However, a Phase 1 study in healthy male subjects indicated that single doses up to 200 mg were well-tolerated, with the maximum plasma concentration (Cmax) and area under the curve (AUC) showing a dose-proportional increase.

ParameterThis compoundCC-930
Mechanism of Action Selective inhibitor of c-Jun N-terminal kinase (JNK), with a bias for JNK1 over JNK2.First-generation JNK inhibitor with a bias towards JNK2.
Administration Oral, once daily.Oral.
Absorption Rapidly absorbed.Information not publicly available.
Time to Max. Concentration (Tmax) 1–4 hours (median).Information not publicly available.
Elimination Half-life (t1/2) 12–28 hours (mean terminal).Information not publicly available.
Steady State Reached by day 5 with a 1.5- to 2-fold accumulation ratio.Information not publicly available.
Dose Proportionality Dose- and exposure-dependent inhibition of JNK.Cmax and AUC increased in a dose-proportional manner up to 200 mg in a single ascending dose study.

Pharmacodynamic Profile Comparison

The key pharmacodynamic distinction between this compound and CC-930 lies in their selectivity for JNK isoforms. Emerging research suggests that JNK1, rather than JNK2, is the primary mediator of fibrotic pathology. This has positioned this compound, with its JNK1 bias, as a potentially more targeted therapeutic agent. In a cell-based model, this compound was found to be 12.9-fold more potent for JNK1 inhibition than for JNK2.

FeatureThis compoundCC-930
Primary Target JNK1.JNK2.
Cellular Activity Inhibits the cellular phosphorylation of the direct JNK substrate, c-Jun.Prevented the phosphorylation of c-Jun in response to TGFβ and PDGF.
In Vitro Anti-fibrotic Activity Reduced profibrotic gene expression in TGF-β1-stimulated lung epithelial cells and fibroblasts.Reduced collagen release from fibroblasts stimulated by TGFβ and PDGF.
In Vivo Efficacy (Preclinical) Demonstrated antifibrotic activity in rat liver fibrosis models.Showed efficacy in a chronic animal model of fibrosis.
Clinical Efficacy (IPF) Phase 2 trials showed numerical, though not statistically significant, improvements in predicted FVC.Phase 2 study showed preliminary evidence of FVC stabilization.
Adverse Effects Most common were mild to moderate nausea, diarrhea, and vomiting.Development discontinued due to elevations in liver enzymes.

Experimental Protocols

JNK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of compounds against JNK kinases.

  • Reagents: JNK1 or JNK2 enzyme, LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled tracer, test compounds (this compound, CC-930), and kinase buffer.

  • Procedure: a. A 3-fold serial dilution of the test compounds is prepared in kinase buffer. b. The JNK enzyme and the Eu-anti-Tag antibody are mixed and incubated with the diluted compounds. c. The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction. d. The mixture is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium. e. The TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound and CC-930 to inhibit JNK-mediated phosphorylation of its substrate, c-Jun, in a cellular context.

  • Cell Culture and Stimulation: a. Human lung fibroblasts are cultured to sub-confluency. b. Cells are serum-starved overnight and then pre-incubated with various concentrations of this compound or CC-930 for 1-2 hours. c. Cells are then stimulated with a pro-fibrotic agent like Transforming Growth Factor-beta 1 (TGF-β1) for a specified time (e.g., 30 minutes) to activate the JNK pathway.

  • Protein Extraction and Quantification: a. Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. b. The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. c. The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63/73). d. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the phosphorylated c-Jun bands is quantified and normalized to total c-Jun or a loading control (e.g., GAPDH) to determine the dose-dependent inhibition by the compounds.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., TGF-β1, Oxidative Stress) MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 JNK2 JNK2 MKK4_7->JNK2 cJun c-Jun JNK1->cJun Phosphorylation JNK2->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Forms Fibrosis Fibrosis (Collagen production, etc.) AP1->Fibrosis Promotes CC90001 This compound CC90001->JNK1 Inhibits (Biased) CC930 CC-930 CC930->JNK2 Inhibits (Biased)

Caption: Simplified JNK signaling pathway in fibrosis and points of inhibition.

Experimental_Workflow start Start: Human Lung Fibroblasts treatment Pre-treatment: This compound or CC-930 (Dose-response) start->treatment stimulation Stimulation: TGF-β1 treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis western Western Blot: - p-c-Jun - Total c-Jun - GAPDH lysis->western analysis Data Analysis: Quantify Inhibition western->analysis

Caption: Workflow for c-Jun phosphorylation assay.

Safety Operating Guide

Navigating the Safe Disposal of CC-90001: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, this guide outlines the proper disposal procedures for the c-Jun N-terminal kinase (JNK) inhibitor, CC-90001. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

As a potent and selective JNK inhibitor, this compound is a valuable tool in fibrosis research. However, its handling and disposal require careful consideration to mitigate potential hazards. This document provides a step-by-step guide for the proper disposal of this compound in both its solid form and when dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO).

Essential Safety and Handling Information

Prior to disposal, it is crucial to be familiar with the handling and storage requirements of this compound. This information helps in minimizing exposure and ensuring the stability of the compound before its final disposal.

Storage and Stability of this compound

Proper storage is the first step in safe chemical handling. This compound should be stored under the following conditions to maintain its integrity and prevent degradation:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C1 year[1] or 6 months[2]
-20°C1 month[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Solubility Data

Understanding the solubility of this compound is critical for preparing solutions and for anticipating its behavior in various waste streams.

SolventSolubility
DMSO ≥ 32 mg/mL[1]
Ethanol ≥ 32 mg/mL[1]
Water Insoluble[1]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of laboratory chemical waste.[3][4][5] These steps are designed to ensure the safe and environmentally responsible disposal of this research compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Characterization

The first crucial step in proper disposal is to determine if the waste is hazardous. Since this compound is a biologically active compound, it should be treated as hazardous chemical waste.[4]

Step 3: Preparing for Disposal
  • Solid this compound: Unused or expired solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container.

  • This compound in Solution (e.g., DMSO): Solutions of this compound should not be disposed of down the drain.[3] They must be collected as hazardous chemical waste. DMSO solutions can typically be combined with other non-halogenated organic solvent waste.[6]

Step 4: Waste Collection and Labeling
  • Select an Appropriate Waste Container: Use a container that is compatible with the chemical waste. For this compound in DMSO, a high-density polyethylene (HDPE) or glass container is suitable.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "this compound in DMSO").[4] Do not use abbreviations.

  • Segregate Waste: Do not mix incompatible waste streams.[5] Keep this compound waste separate from other reactive chemicals.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Form of Waste solid Solid this compound assess_form->solid Solid solution This compound in Solution (e.g., DMSO) assess_form->solution Solution characterize Characterize as Hazardous Waste solid->characterize solution->characterize ppe->assess_form collect_solid Collect in a Labeled, Sealed Container characterize->collect_solid For Solid collect_solution Collect in a Labeled, Compatible Waste Container characterize->collect_solution For Solution ehs Contact Environmental Health & Safety (EHS) collect_solid->ehs collect_solution->ehs disposal Professional Disposal ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling CC-90001

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of recommended safety procedures for handling the research compound CC-90001. It is crucial to note that a specific Material Safety Data Sheet (MSDS) or a detailed, official safety handling procedure for this compound was not publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling chemical compounds of a similar nature. All laboratory personnel must be trained in general chemical safety and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound is an orally active and selective inhibitor of c-Jun N-terminal kinase (JNK) with potential anti-fibrotic activity.[1][2][3] While clinical trials have indicated that this compound is generally safe and well-tolerated in humans at therapeutic doses, handling the pure compound in a laboratory setting requires appropriate precautions to minimize exposure.[4][5][6]

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. This involves evaluating the potential hazards associated with the compound and the experimental procedures.

Physical and Chemical Properties Summary

PropertyValueSource
Molecular FormulaC₁₆H₂₇N₅O₂[7]
Molecular Weight321.42 g/mol [3][7]
AppearancePowder[1][3]
SolubilityInsoluble in water. Soluble in DMSO (≥ 32 mg/mL) and Ethanol (≥ 32 mg/mL).[3]

Storage and Stability

ConditionDuration
Powder at -20°C3 years
In solvent at -80°C6 months - 1 year
In solvent at -20°C1 month

Source:[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound, based on general good laboratory practices.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLab coatN95 respirator or working in a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or latex glovesLab coatWork in a well-ventilated area or chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile or latex glovesLab coatNot generally required if performed in a biological safety cabinet
Animal Dosing (Oral) Safety glassesNitrile or latex glovesLab coatNot generally required, but may be indicated by a risk assessment

General principles of PPE as outlined by OSHA and the EPA should be followed, which include ensuring equipment fits properly and is regularly inspected and maintained.[8][9]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal start Conduct Risk Assessment ppe Don Appropriate PPE start->ppe setup Prepare Work Area (e.g., Fume Hood) ppe->setup weigh Weigh this compound Powder setup->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot and Store Stock Solutions dissolve->aliquot invitro In Vitro / Cell-Based Assays aliquot->invitro Use in experiments invivo In Vivo / Animal Studies aliquot->invivo Use in experiments decontaminate Decontaminate Work Surfaces invitro->decontaminate Complete experiment invivo->decontaminate Complete experiment dispose Dispose of Waste (Chemical and Biohazardous) decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe end_op Wash Hands Thoroughly remove_ppe->end_op

A logical workflow for the safe handling of this compound in a laboratory setting.

Spill and Exposure Procedures

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spills: For small spills of powder, carefully wipe up with a damp cloth, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Disposal

All waste materials contaminated with this compound should be disposed of as chemical waste according to institutional and local regulations. This includes empty vials, contaminated PPE, and absorbent materials from spill cleanups.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.